molecular formula C17H19N5O2 B15610483 Piritrexim CAS No. 72732-56-0; 79483-69-5

Piritrexim

Número de catálogo: B15610483
Número CAS: 72732-56-0; 79483-69-5
Peso molecular: 325.4 g/mol
Clave InChI: VJXSSYDSOJBUAV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Piritrexim has been used in trials studying the treatment of Bladder Cancer, Urethral Cancer, and Transitional Cell Cancer of the Renal Pelvis and Ureter.
This compound is a synthetic antifolate agent with antiparasitic, antipsoriatic and antitumor properties. This compound inhibits the enzyme dihydrofolate reductase enzyme, thereby disrupting folate metabolism and DNA synthesis and cell division. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
RN given refers to parent cpd;  structure given in first source
See also: this compound Isethionate (active moiety of).

Propiedades

IUPAC Name

6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-9-11(6-10-7-12(23-2)4-5-13(10)24-3)8-20-16-14(9)15(18)21-17(19)22-16/h4-5,7-8H,6H2,1-3H3,(H4,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXSSYDSOJBUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223032
Record name Piritrexim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72732-56-0
Record name Piritrexim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72732-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piritrexim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072732560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piritrexim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piritrexim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRITREXIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK2A783ZUT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Piritrexim: A Technical Guide to its Chemical Structure, Mechanism of Action, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Piritrexim (B1678454), a synthetic antifolate agent. The document details its chemical structure, mechanism of action as a dihydrofolate reductase (DHFR) inhibitor, and relevant physicochemical and pharmacokinetic data. Furthermore, it outlines key experimental protocols for evaluating its biological activity and includes a visualization of its role within the folate metabolism pathway.

Chemical Structure and Physicochemical Properties

This compound is a lipophilic, small-molecule inhibitor of dihydrofolate reductase.[1] Its chemical structure and key identifiers are presented below.

IUPAC Name: 6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine[2]

Chemical Formula: C₁₇H₁₉N₅O₂[2]

Canonical SMILES: CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)OC)N)N

The physicochemical properties of this compound are summarized in the table below, providing essential data for formulation and experimental design.

PropertyValueSource
Molecular Weight 325.37 g/mol [2]
CAS Number 72732-56-0[2]
Synonyms BW 301U, NSC 351521[2]
pKa (Strongest Basic) 2.66[3]
logP 2.23[3]
Water Solubility 0.064 mg/mL[3]

Mechanism of Action: Inhibition of Dihydrofolate Reductase

This compound exerts its therapeutic effects by potently inhibiting the enzyme dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.[4][5]

By inhibiting DHFR, this compound disrupts the regeneration of THF, leading to a depletion of the intracellular folate pool. This, in turn, inhibits the synthesis of nucleic acids, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.[6]

The following diagram illustrates the folate metabolism pathway and the inhibitory action of this compound.

Folate_Metabolism cluster_Folate_Cycle Folate Cycle cluster_Nucleotide_Synthesis Nucleotide Synthesis Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Formyl_THF 10-Formyl-THF THF->Formyl_THF Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->THF dTMP dTMP Methylene_THF->dTMP dUMP dUMP dUMP->dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purine_Synthesis Purine Synthesis Formyl_THF->THF Formyl_THF->Purine_Synthesis This compound This compound This compound->DHF Inhibits

Caption: Folate metabolism pathway and the inhibitory action of this compound.

Pharmacokinetics and Clinical Data

This compound has been evaluated in several clinical trials, primarily for the treatment of various cancers. The following table summarizes key pharmacokinetic parameters and clinical dosing information.

ParameterValueSpeciesSource
Bioavailability (Oral) ~75%Human[1]
Dosing Regimen (Metastatic Urothelial Cancer) 25 mg three times daily for 5 consecutive days, repeated weeklyHuman[1]
Dosing Regimen (Advanced Solid Tumors) Starting dose of 10 mg three times daily (5 days/week for 3 weeks, 1 week off) with gemcitabine (B846)Human[7]
Dose-Limiting Toxicity Myelosuppression, ThrombocytopeniaHuman[7][8]

Experimental Protocols

This section details standardized protocols for the in vitro evaluation of this compound's biological activity.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This enzymatic assay quantifies the inhibitory effect of this compound on DHFR activity by monitoring the oxidation of NADPH to NADP⁺.[9][10][11]

Principle: The activity of DHFR is determined by measuring the decrease in absorbance at 340 nm, which is characteristic of NADPH, as it is oxidized to NADP⁺ during the reduction of DHF to THF. The rate of this decrease is proportional to DHFR activity.

Materials and Reagents:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • This compound

  • Methotrexate (positive control)

  • DMSO (vehicle control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare working solutions of DHFR enzyme, DHF, and NADPH in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, DHFR enzyme, and varying concentrations of this compound or controls (methotrexate for positive control, DMSO for vehicle control).

    • Include a blank control containing all reagents except the enzyme.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation:

    • Initiate the reaction by adding the DHF and NADPH solution to all wells.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of this compound on cancer cell lines by measuring metabolic activity.[13][14][15][16][17][18]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents:

  • Cancer cell line of interest

  • Cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solubilized formazan at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Normalize the absorbance values to the untreated control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the this compound concentration to calculate the IC₅₀ value.

The following diagram outlines the general workflow for the in vitro cytotoxicity testing of this compound.

Cytotoxicity_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_treatment Treat with Serial Dilutions of this compound overnight_incubation->compound_treatment incubation_48_72h Incubate for 48-72 hours compound_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_2_4h Incubate for 2-4 hours mtt_addition->incubation_2_4h solubilization Add Solubilization Solution incubation_2_4h->solubilization absorbance_measurement Measure Absorbance at ~570 nm solubilization->absorbance_measurement data_analysis Data Analysis (Calculate IC50) absorbance_measurement->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

References

Piritrexim: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and synthesis of Piritrexim, a potent, lipid-soluble inhibitor of dihydrofolate reductase (DHFR). We delve into the historical context of its development by Burroughs Wellcome, its mechanism of action, and a detailed, step-by-step guide to its chemical synthesis. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflows, designed to be a valuable resource for researchers in medicinal chemistry and drug development.

Discovery and Development

This compound, also known by its developmental code BW301U, was discovered by scientists at Burroughs Wellcome.[1] The company, with a rich history in pharmaceutical innovation, established its US presence in 1955.[2] this compound emerged from research programs focused on developing novel antifolate agents with improved properties over existing drugs like methotrexate. A key characteristic of this compound is its lipophilic nature, allowing it to rapidly enter tumor cells via passive diffusion, bypassing the carrier-mediated transport required by more polar antifolates.[3]

Initially showing promise in preclinical studies against various tumor models, Burroughs Wellcome conducted Phase I and II clinical trials in over 700 patients.[1] The drug demonstrated activity in advanced bladder cancer, Kaposi's sarcoma, and other malignancies.[1] In 1995, ILEX Oncology acquired the exclusive worldwide license to this compound for all cancer indications and continued its development.[1]

Mechanism of Action

This compound functions as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[4] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell division. By inhibiting DHFR, this compound disrupts these processes, leading to the inhibition of cancer cell proliferation.[3] The inhibitory activity of this compound against human DHFR has been quantified with an IC50 value of 0.61 nM and a Ki of 0.03 nM.[5]

The mechanism of action of this compound involves the disruption of DNA synthesis through the inhibition of dihydrofolate reductase.

This compound Mechanism of Action Dihydrofolate Dihydrofolate DHFR DHFR Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate DNA Precursors DNA Precursors Tetrahydrofolate->DNA Precursors DNA Synthesis DNA Synthesis DNA Precursors->DNA Synthesis DHFR->Tetrahydrofolate Product This compound This compound This compound->DHFR Inhibits Piritrexim_Synthesis_Workflow start Starting Materials step1 Synthesis of Intermediate 4 start->step1 step2 Chlorination to Compound 5 step1->step2 step3 Hydrogenolysis to this compound (7) step2->step3 purification Purification step3->purification analysis Analysis (NMR, MP, etc.) purification->analysis final_product This compound analysis->final_product Piritrexim_Synthesis_Pathway cluster_intermediates Key Intermediates cluster_reagents Reagents Intermediate_4 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine (4) Intermediate_5 2,4-diamino-7-chloro-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (5) Intermediate_4->Intermediate_5 Reagent_1 This compound This compound (7) Intermediate_5->this compound Reagent_2 Reagent_1 DMF-Thionyl Chloride Complex Reagent_2 Palladium on Charcoal, KOH Starting_Materials Starting Materials Starting_Materials->Intermediate_4

References

The Lipophilic Gateway: A Technical Guide to Piritrexim's Cell Membrane Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the lipophilic properties of Piritrexim, a potent dihydrofolate reductase (DHFR) inhibitor, and its transport across the cell membrane. This compound's efficacy is intrinsically linked to its ability to enter target cells, a process largely governed by its physicochemical characteristics. This document summarizes the available quantitative data, details relevant experimental protocols for characterization, and provides visual representations of the transport mechanisms. Understanding these fundamental properties is crucial for optimizing its therapeutic application and for the development of novel antifolate agents.

Lipophilic Properties of this compound

Table 1: Physicochemical and Lipophilic Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₉N₅O₂PubChem
Molecular Weight 325.4 g/mol PubChem
XLogP3 (Computed) 2.1PubChem
Caco-2 Permeability (Predicted) PositiveDrugBank[6]

Note: The XLogP3 is a computationally predicted value. Experimental determination is recommended for precise characterization.

Cell Membrane Transport of this compound

The primary mechanism by which this compound enters tumor cells is through passive diffusion.[1][2] This process is driven by the concentration gradient of the drug across the cell membrane and is facilitated by its lipid-soluble nature. Unlike methotrexate, another DHFR inhibitor, this compound's entry into cells is not dependent on carrier-mediated uptake.[5]

Passive Diffusion

As a lipophilic molecule, this compound can readily partition into the lipid bilayer of the cell membrane and subsequently move into the cytoplasm. This process does not require cellular energy and is not saturable.

Passive_Diffusion cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space Piritrexim_out This compound (High Concentration) mem_out Piritrexim_out->mem_out Partitioning mem_in Piritrexim_in This compound (Low Concentration) mem_in->Piritrexim_in Partitioning mem_out->mem_in Diffusion DHFR Dihydrofolate Reductase (DHFR) Piritrexim_in->DHFR Inhibition

Caption: Passive diffusion of this compound across the cell membrane.

Potential Role of Membrane Transporters

While passive diffusion is the predominant mechanism, the interaction of this compound with membrane transport proteins, such as those from the Solute Carrier (SLC) and ATP-binding cassette (ABC) superfamilies, warrants consideration, particularly in the context of drug resistance and tissue-specific distribution.

  • SLC Transporters: These transporters are primarily involved in the influx of solutes into cells. While this compound's uptake is not thought to be dependent on them, the possibility of minor contributions in certain cell types cannot be entirely excluded without specific experimental data.

  • ABC Transporters: These are efflux pumps that actively transport substrates out of cells, often leading to multidrug resistance. The DrugBank database predicts that this compound is not a substrate for P-glycoprotein (ABCB1), a major ABC transporter, but may act as an inhibitor of "P-glycoprotein inhibitor II".[6] Experimental validation is required to confirm these predictions.

Transporter_Interaction cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Piritrexim_out This compound SLC SLC Transporter (Predicted: No significant role) Piritrexim_out->SLC Unlikely Influx Piritrexim_in This compound Piritrexim_out->Piritrexim_in Passive Diffusion (Primary Route) ABC ABC Transporter (e.g., P-gp) (Predicted: Not a substrate, a potential inhibitor) Piritrexim_in->ABC Potential Inhibition

Caption: Predicted interaction of this compound with membrane transporters.

Experimental Protocols

This section outlines the detailed methodologies for the experimental determination of this compound's lipophilicity and cell membrane transport characteristics.

Determination of Octanol-Water Partition Coefficient (Log P)

The shake-flask method is the gold standard for experimentally determining the Log P value.

Protocol: Shake-Flask Method for Log P Determination

  • Preparation of Phases:

    • Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by mixing equal volumes of the two solvents and allowing them to separate overnight at a constant temperature (e.g., 25°C).

  • Sample Preparation:

    • Prepare a stock solution of this compound in the water-saturated n-octanol phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a glass vial, combine a precise volume of the this compound stock solution with a precise volume of the n-octanol-saturated water phase (e.g., a 1:1 volume ratio).

    • Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation:

    • Centrifuge the vial at a low speed to ensure complete separation of the n-octanol and aqueous phases.

  • Concentration Measurement:

    • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of this compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

    • The Log P is the base-10 logarithm of the partition coefficient.

LogP_Workflow Start Prepare Saturated Octanol and Water Phases Dissolve Dissolve this compound in Water-Saturated Octanol Start->Dissolve Mix Mix with Octanol-Saturated Water Dissolve->Mix Shake Shake to Equilibrate Mix->Shake Centrifuge Centrifuge to Separate Phases Shake->Centrifuge Sample Sample Both Phases Centrifuge->Sample Analyze Analyze Concentration (e.g., HPLC) Sample->Analyze Calculate Calculate Log P Analyze->Calculate

Caption: Workflow for experimental Log P determination.

Cell Permeability Assay (Caco-2 Model)

The Caco-2 cell line is a widely used in vitro model to predict human intestinal permeability of drugs.

Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

    • Perform a permeability assay with a low-permeability marker (e.g., Lucifer Yellow) to ensure the tightness of the junctions.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the this compound solution at a known concentration to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical - B to A):

    • To assess active efflux, perform the experiment in the reverse direction, adding this compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters (a ratio > 2 is often considered significant).

Caco2_Workflow Start Culture Caco-2 cells on Transwell inserts Integrity Assess Monolayer Integrity (TEER, Lucifer Yellow) Start->Integrity A_to_B A to B Transport: Add this compound to Apical side Integrity->A_to_B B_to_A B to A Transport: Add this compound to Basolateral side Integrity->B_to_A Incubate Incubate at 37°C A_to_B->Incubate B_to_A->Incubate Sample_A_to_B Sample from Basolateral side Incubate->Sample_A_to_B Sample_B_to_A Sample from Apical side Incubate->Sample_B_to_A Analyze Quantify this compound (LC-MS/MS) Sample_A_to_B->Analyze Sample_B_to_A->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

Caption: Workflow for Caco-2 permeability assay.

Conclusion

This compound's lipophilic nature is a cornerstone of its pharmacological profile, enabling it to efficiently cross cell membranes via passive diffusion to reach its intracellular target, DHFR. While this is the primary transport mechanism, the potential for interactions with membrane transporters, although predicted to be minimal for influx, should be experimentally verified to fully understand its disposition and potential for drug-drug interactions. The experimental protocols detailed in this guide provide a framework for the robust characterization of these critical properties for this compound and other lipophilic drug candidates. A comprehensive understanding of these transport dynamics is essential for the rational design and clinical application of effective anticancer therapies.

References

Piritrexim: An In-Depth Technical Guide to a Potent Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piritrexim is a potent, non-classical inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[1] By disrupting the synthesis of essential precursors for DNA, RNA, and protein synthesis, this compound exhibits significant antiproliferative activity against a range of organisms and cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of its impact on cellular signaling pathways.

Introduction

This compound, also known as BW 301U, is a synthetic antifolate agent with established antiparasitic, antipsoriatic, and antitumor properties.[1][2] As a lipophilic compound, it readily enters cells via passive diffusion, a characteristic that distinguishes it from classical antifolates like methotrexate.[3] Its primary mechanism of action is the potent and specific inhibition of dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][3] THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.[4] Inhibition of DHFR leads to the depletion of THF, thereby disrupting DNA synthesis and leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[2][4]

Mechanism of Action

This compound functions as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of its natural substrate, dihydrofolate.[4] This inhibition blocks the production of tetrahydrofolate, a vital cofactor for numerous biosynthetic pathways.

The key downstream effects of DHFR inhibition by this compound include:

  • Depletion of Tetrahydrofolate (THF): This is the direct consequence of DHFR inhibition.

  • Inhibition of Purine (B94841) Synthesis: THF derivatives are required for two steps in the de novo purine biosynthesis pathway.

  • Inhibition of Thymidylate Synthesis: A THF derivative is essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis.

  • Cell Cycle Arrest: The lack of DNA precursors leads to an arrest in the S-phase of the cell cycle.[2] Studies have shown that DHFR knockdown can induce a G1 phase arrest through the upregulation of p53 and p21.[2]

  • Induction of Apoptosis: Prolonged inhibition of DNA synthesis triggers programmed cell death.

Quantitative Data

The efficacy of this compound has been quantified in various studies, with key parameters summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against DHFR
Organism/Enzyme SourceIC50 (µM)Ki (nM)Reference(s)
Pneumocystis carinii0.038-[5][6]
Toxoplasma gondii0.011-[5][6]
Human-0.03[7]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant. A lower value indicates higher potency.

Table 2: Pharmacokinetic Parameters of this compound in Humans
PopulationDoseCmax (µM)AUC (µM·h)BioavailabilityReference(s)
Pediatric140 mg/m²/day5.3 ± 0.8418.1 ± 2.335% and 93% (in 2 patients)[8]
Pediatric200 mg/m²/day9.3 ± 1.745.4 ± 8.9-[8]
Pediatric290 mg/m²/day10.2 ± 2.356.9 ± 16.3-[8]
Adult (Metastatic Urothelial Cancer)25 mg TID--~75%[1][3]

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; TID: Three times a day.

Table 3: Clinical Efficacy of this compound in Advanced Urothelial Carcinoma
Clinical TrialTreatment RegimenNumber of Evaluable PatientsObjective Response RateReference(s)
Phase II25 mg orally TID, 5 days/week for 3 weeks, every 4 weeks2938% (1 CR, 10 PR)[1][3][9]

CR: Complete Response; PR: Partial Response.

Experimental Protocols

DHFR Inhibition Assay (Biochemical Assay)

This protocol describes a standard in vitro assay to determine the inhibitory activity of this compound on purified DHFR enzyme by monitoring the oxidation of NADPH.

Principle: DHFR catalyzes the reduction of DHF to THF using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm. The rate of this decrease is proportional to DHFR activity.

Materials and Reagents:

  • Purified DHFR enzyme

  • This compound

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of DHF in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Dilute the purified DHFR enzyme to the desired working concentration in ice-cold assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add assay buffer, followed by the desired concentrations of this compound (serially diluted).

    • Positive Control: Add assay buffer and a known DHFR inhibitor (e.g., methotrexate).

    • Negative Control (No Inhibitor): Add assay buffer and the solvent used for this compound (e.g., DMSO).

    • Blank (No Enzyme): Add assay buffer.

    • Add the diluted DHFR enzyme to all wells except the blank.

    • Add NADPH solution to all wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DHF solution to all wells.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a specified duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial velocity (rate of NADPH consumption) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each this compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (e.g., MTT Assay)

This protocol outlines a common method to assess the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO).

    • Incubate the plate for a desired period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of DHFR Inhibition by this compound

DHFR_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Piritrexim_ext This compound Piritrexim_int This compound Piritrexim_ext->Piritrexim_int Passive Diffusion DHFR Dihydrofolate Reductase (DHFR) Piritrexim_int->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Reduction p53 p53 DHFR->p53 Downregulation leads to upregulation DHF Dihydrofolate (DHF) DHF->DHFR Purine_Synth Purine Synthesis THF->Purine_Synth One-carbon donor Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth One-carbon donor DNA_Synth DNA Synthesis Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Cell_Cycle Cell Cycle DNA_Synth->Cell_Cycle Inhibition Apoptosis Apoptosis Cell_Cycle->Apoptosis Induction of p21 p21 p53->p21 Activation p21->Cell_Cycle G1 Arrest DHFR_Inhibitor_Screening_Workflow cluster_workflow DHFR Inhibitor Screening Workflow start Start: Compound Library primary_screen Primary Screen: Biochemical DHFR Assay (High-Throughput) start->primary_screen hit_id Hit Identification (Potent Inhibitors) primary_screen->hit_id hit_id->start Inactive dose_response Dose-Response & IC50 Determination hit_id->dose_response Active secondary_screen Secondary Screen: Cell-Based Proliferation Assays (e.g., MTT, MTS) dose_response->secondary_screen cytotoxicity_eval Cytotoxicity Evaluation (IC50 in Cancer Cell Lines) secondary_screen->cytotoxicity_eval cytotoxicity_eval->dose_response Not Selective adme_tox In Vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) cytotoxicity_eval->adme_tox Potent & Selective in_vivo In Vivo Efficacy Studies (Xenograft Models) adme_tox->in_vivo in_vivo->adme_tox Not Efficacious lead_opt Lead Optimization in_vivo->lead_opt Efficacious

References

Piritrexim Target Validation in Oncological Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim (B1678454) is a synthetic, lipid-soluble antifolate agent that has been investigated for its antiparasitic, antipsoriatic, and antitumor properties.[1] As a non-classical folate antagonist, its lipophilicity allows for rapid entry into tumor cells via passive diffusion, a characteristic that distinguishes it from classical antifolates like methotrexate.[2][3] This guide provides a comprehensive overview of the target validation of this compound in the context of oncological research, focusing on its primary molecular target, dihydrofolate reductase (DHFR). We will delve into its mechanism of action, present quantitative data on its inhibitory activity, provide detailed experimental protocols for target validation, and discuss its clinical relevance.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

This compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism.[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.[4][5]

By binding to DHFR, this compound blocks the production of THF, leading to a depletion of intracellular folate coenzymes. This disruption of nucleotide synthesis inhibits DNA replication and repair, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[5]

Signaling Pathway

The inhibition of DHFR by this compound initiates a cascade of downstream effects that culminate in the cessation of cell proliferation and induction of apoptosis.

DHFR_Pathway cluster_0 Folate Metabolism cluster_1 Downstream Effects DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DHFR->THF Reduction NADP NADP+ DHFR->NADP This compound This compound This compound->DHFR Inhibition NADPH NADPH NADPH->DHFR DNA_RNA_Synth DNA & RNA Synthesis Purine_Synth->DNA_RNA_Synth Thymidylate_Synth->DNA_RNA_Synth Cell_Proliferation Cell Proliferation DNA_RNA_Synth->Cell_Proliferation Apoptosis Apoptosis DNA_RNA_Synth->Apoptosis Inhibition leads to Target_Validation_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation cluster_Clinical Clinical Relevance Biochemical_Assay Biochemical Assay (DHFR Inhibition) Cell_Based_Assay Cell-Based Assay (MTT/Viability) Biochemical_Assay->Cell_Based_Assay Confirm cellular activity Xenograft_Model Xenograft Tumor Model Cell_Based_Assay->Xenograft_Model Evaluate in vivo efficacy PD_Analysis Pharmacodynamic Analysis (Biomarker Modulation) Xenograft_Model->PD_Analysis Toxicity_Study Toxicity Assessment Xenograft_Model->Toxicity_Study Clinical_Trials Phase I/II Clinical Trials PD_Analysis->Clinical_Trials Toxicity_Study->Clinical_Trials Establish safety profile

References

Piritrexim Isethionate: A Technical Guide to its Antiparasitic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piritrexim (B1678454) isethionate, a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), has demonstrated significant antiparasitic activity against a range of protozoan pathogens. This technical guide provides a comprehensive overview of the existing research on the antiparasitic applications of this compound isethionate. It details the compound's mechanism of action, summarizes the available in vitro efficacy data, outlines experimental protocols for its evaluation, and visualizes its interaction with parasitic metabolic pathways. This document is intended to serve as a resource for researchers and professionals in the field of antiparasitic drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Parasitic diseases remain a significant global health burden, affecting millions of people, particularly in tropical and subtropical regions. The emergence of drug resistance to existing therapies necessitates the continuous search for novel antiparasitic agents with distinct mechanisms of action. This compound isethionate, a synthetic antifolate agent, has been investigated for its therapeutic potential beyond its initial application in oncology[1]. Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway[1]. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it a vital target for antimicrobial and antiparasitic chemotherapy[2].

This compound is a potent, non-classical inhibitor of DHFR, but it lacks selectivity for parasitic DHFR over the human enzyme[2]. This necessitates careful consideration of dosing and potential for host toxicity, often requiring co-administration with a host rescue agent like leucovorin. Despite this limitation, its efficacy against several parasitic protozoa warrants further exploration.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary antiparasitic activity of this compound isethionate stems from its potent inhibition of dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical one-carbon carrier in various metabolic pathways[2]. THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids, all of which are fundamental for DNA synthesis, repair, and cellular proliferation[3].

By binding to the active site of DHFR, this compound competitively inhibits the binding of the natural substrate, DHF, thereby blocking the production of THF. This leads to a depletion of the intracellular THF pool, disrupting DNA synthesis and ultimately causing cell death in rapidly proliferating organisms like parasites.

Signaling Pathway: Folate Biosynthesis in Apicomplexan Parasites

The folate biosynthesis pathway is a well-established target for antiparasitic drugs. In parasites like Plasmodium falciparum and Toxoplasma gondii, this pathway is particularly vulnerable as they rely on de novo synthesis of folates, unlike their mammalian hosts who can salvage pre-formed folates from their diet.

Folate_Biosynthesis_Apicomplexa Folate Biosynthesis Pathway in Apicomplexan Parasites GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP Cyclohydrolase I Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Tetrahydrofolate->Dihydrofolate dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA DNA Synthesis dTMP->DNA This compound This compound Isethionate This compound->Dihydrofolate Inhibition Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Inhibition Toxo_Assay_Workflow Start Start Seed_Cells Seed Host Cells (e.g., HFF) in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Infect_Parasites Infect with T. gondii tachyzoites Incubate_24h->Infect_Parasites Incubate_2_4h Incubate 2-4h Infect_Parasites->Incubate_2_4h Add_Drug Add serial dilutions of This compound Isethionate Incubate_2_4h->Add_Drug Incubate_48_72h Incubate 48-72h Add_Drug->Incubate_48_72h Measure_Viability Measure Parasite Viability (e.g., β-gal assay) Incubate_48_72h->Measure_Viability Analyze_Data Calculate IC50 Measure_Viability->Analyze_Data End End Analyze_Data->End DHFR_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, NADPH, DHFR) Start->Prepare_Mixture Add_Inhibitor Add this compound Isethionate Prepare_Mixture->Add_Inhibitor Pre_incubate Pre-incubate 5-10 min Add_Inhibitor->Pre_incubate Add_Substrate Add Substrate (DHF) Pre_incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read) Add_Substrate->Measure_Absorbance Analyze_Data Calculate Reaction Velocity and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Piritrexim in Psoriasis Treatment: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research on piritrexim (B1678454) for the treatment of psoriasis. This compound, a lipid-soluble dihydrofolate reductase (DHFR) inhibitor, has been investigated as an alternative to methotrexate (B535133), a commonly used systemic therapy for severe psoriasis. This document synthesizes findings from key clinical studies, details experimental methodologies, and explores the underlying mechanism of action.

Core Mechanism of Action

This compound's therapeutic effect in psoriasis stems from its function as a folic acid antagonist. By competitively inhibiting the enzyme dihydrofolate reductase (DHFR), this compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines and pyrimidines. This interference with DNA synthesis and cellular proliferation is particularly effective in the hyperproliferative keratinocytes characteristic of psoriatic lesions.[1][2][3][4] Furthermore, by targeting rapidly dividing immune cells, this compound likely modulates the underlying inflammatory processes that drive the disease.[1]

Unlike methotrexate, this compound is not polyglutamated, a process believed to contribute to the hepatotoxicity associated with long-term methotrexate use.[5] This characteristic suggests that this compound could offer a safer long-term treatment option for severe psoriasis.[5]

Signaling Pathways

The inhibition of dihydrofolate reductase by this compound initiates a cascade of intracellular events that ultimately reduce the hyperproliferation of keratinocytes and dampen the inflammatory response in psoriatic skin. While direct studies on this compound's downstream signaling in psoriasis are limited, the mechanism can be inferred from the known effects of the similar DHFR inhibitor, methotrexate, and the general pathophysiology of psoriasis. Key pathways likely affected include NF-κB and STAT3, which are central to the inflammatory and proliferative processes in psoriasis.

Piritrexim_Signaling_Pathway cluster_cell Keratinocyte / Immune Cell cluster_downstream Downstream Effects cluster_outcome Therapeutic Outcome This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits (inferred) STAT3 STAT3 Pathway This compound->STAT3 Inhibits (inferred) THF Tetrahydrofolate (THF) DHFR->THF Catalyzes DHF Dihydrofolate (DHF) DHF->DHFR Purine_Pyrimidine Purine & Pyrimidine Synthesis THF->Purine_Pyrimidine Required for DNA_Synthesis DNA Synthesis Purine_Pyrimidine->DNA_Synthesis Required for Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Drives Inflammatory_Mediators Inflammatory Mediators Cell_Proliferation->Inflammatory_Mediators Contributes to Reduced_Proliferation Reduced Keratinocyte Hyperproliferation Reduced_Inflammation Reduced Inflammation NFkB->Inflammatory_Mediators Promotes STAT3->Cell_Proliferation Promotes

Inferred signaling pathway of this compound in psoriasis.

Clinical Trials and Efficacy

Two key clinical trials have assessed the efficacy and safety of oral this compound in patients with severe psoriasis.

Multicentre 12-Week Open Study

This study evaluated the efficacy of this compound isethionate in 55 patients with severe psoriasis over 12 weeks.[6]

Experimental Protocol:

  • Study Design: 12-week, open-label, multicentre study.[6]

  • Patient Population: 55 patients with severe psoriasis were enrolled, with 41 completing the study.[6]

  • Dosage Regimens: Patients were assigned to one of four weekly dosage groups: 150 mg, 225 mg, 300 mg, or 450 mg. The 150 mg and 225 mg doses were administered in divided doses over 72 hours, while the 300 mg and 450 mg doses were given in three divided doses over 36 hours.[6]

  • Primary Outcome Measure: Improvement in psoriasis severity, assessed by a Psoriasis Severity Score analogous to the Psoriasis Area and Severity Index (PASI).[6]

Quantitative Data Summary:

Dosage Group (weekly)Number of Patients CompletedPatients with >50% Improvement in Psoriasis Severity Score
150 mg, 225 mg, 300 mg, 450 mg4124

Data from the multicentre 12-week open study.[6]

Key Findings:

This compound was found to be an effective therapy for severe psoriasis, particularly at doses of 300 mg and 450 mg weekly.[6] Adverse events were common but generally mild and manageable with dose reductions.[6]

Phase I/II Clinical Trial

This 12-week trial assessed the safety and efficacy of oral this compound in patients with severe chronic plaque psoriasis.[5]

Experimental Protocol:

  • Study Design: 12-week, Phase I/II clinical trial.[5]

  • Patient Population: Patients with severe chronic plaque psoriasis. 19 patients completed the 12 weeks of therapy.[5]

  • Dosage Regimen: Based on oncologic trial experience, patients received a twice-daily dosage for 5 consecutive days every 2 weeks. Dosages ranged from 25 mg to 100 mg twice a day.[5]

  • Primary Outcome Measure: Improvement in lesion scores and percentage of body involvement.[5]

Quantitative Data Summary:

Dosage (twice daily)Number of Patients CompletedPatients with >50% Improvement in Lesion Scores
25 mg - 100 mg1915

Data from the Phase I/II clinical trial.[5]

Key Findings:

Significant improvement in both lesion scores and percentage of body involvement was observed at a dose of 50 mg or more twice daily.[5] A limitation noted was the recrudescence of lesions during the 9-day rest period between treatment cycles.[5] Adverse events were minimal and dose-related.[5]

Experimental Workflow

The general workflow for clinical trials investigating a new oral therapy for psoriasis, such as this compound, follows a structured approach from patient recruitment to data analysis.

Experimental_Workflow cluster_recruitment Patient Recruitment cluster_treatment Treatment Phase cluster_analysis Data Analysis Screening Screening of Patients with Severe Psoriasis Inclusion_Exclusion Application of Inclusion/Exclusion Criteria Screening->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline Baseline Assessment (e.g., PASI score) Informed_Consent->Baseline Randomization Randomization to Dosage Groups Baseline->Randomization Treatment_Admin This compound Administration (Specific Regimen) Randomization->Treatment_Admin Monitoring Monitoring for Efficacy and Safety Treatment_Admin->Monitoring Endpoint_Assessment Endpoint Assessment (e.g., Change in PASI) Monitoring->Endpoint_Assessment Statistical_Analysis Statistical Analysis Endpoint_Assessment->Statistical_Analysis Conclusion Conclusion on Efficacy and Safety Statistical_Analysis->Conclusion

General experimental workflow for a psoriasis clinical trial.

Conclusion

The research conducted on this compound for the treatment of psoriasis suggests its potential as an effective oral therapy for severe cases. Its primary mechanism as a dihydrofolate reductase inhibitor targets the hyperproliferative state of keratinocytes and likely modulates the inflammatory immune response. The key advantage of this compound over methotrexate appears to be its lack of polyglutamation, which may translate to a more favorable long-term safety profile, particularly concerning hepatotoxicity.

The clinical trial data indicates a dose-dependent efficacy, with higher doses leading to significant improvement in psoriasis severity. However, the optimal dosing schedule to balance efficacy and the potential for lesion recurrence requires further investigation. Adverse events reported in the studies were generally mild and manageable.

For drug development professionals, this compound represents a promising candidate that warrants further investigation. Future research should focus on larger, randomized controlled trials to confirm these initial findings, establish a more definitive safety profile, and directly compare its efficacy and long-term safety with methotrexate and other systemic psoriasis therapies. Furthermore, preclinical studies to elucidate the precise downstream signaling effects of this compound on key inflammatory pathways in keratinocytes and immune cells would provide a more complete understanding of its mechanism of action and could inform the development of more targeted therapies.

References

Early-Stage Clinical Trial Results for Piritrexim: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage clinical trial results for Piritrexim, a synthetic antifolate agent. The document focuses on the quantitative data, experimental protocols, and underlying mechanism of action to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound functions as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.[1] By blocking DHFR, this compound disrupts the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA.[2] The inhibition of this pathway ultimately leads to the cessation of DNA synthesis and cell division, thereby exerting its antiproliferative effects.[1]

DHFR_Pathway cluster_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) One_Carbon_Metabolism One-Carbon Metabolism (Purine & Thymidylate Synthesis) THF->One_Carbon_Metabolism NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP This compound This compound This compound->DHFR Inhibition DNA_Synthesis DNA Synthesis & Cell Division One_Carbon_Metabolism->DNA_Synthesis

Figure 1: this compound's Mechanism of Action via DHFR Inhibition.

Phase I Clinical Trial Data

Early-phase clinical trials of this compound have been conducted to establish its safety, determine the maximum tolerated dose (MTD), and characterize its pharmacokinetic profile. These studies have primarily involved patients with advanced solid tumors.

Dose Escalation and Maximum Tolerated Dose

A key objective of Phase I trials is to identify the MTD. In a study involving prolonged, low-dose oral administration in 51 patients with advanced cancer, various dosing regimens were explored. The dose-limiting toxicity (DLT) was consistently found to be myelosuppression.[3] The recommended dose for subsequent Phase II trials was determined to be 25 mg administered three times a day for five days, followed by a one-week rest period.[3]

In a pediatric Phase I trial, the MTD was established at 140 mg/m²/day, administered orally every 12 hours for five consecutive days.[4] Dose-limiting toxicities at higher doses included myelosuppression and mucositis.[4]

Trial Population Dosing Regimen Dose-Limiting Toxicity (DLT) Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) Citation
Adult (Advanced Malignancies)Prolonged, low-dose oralMyelosuppression25 mg, three times daily for 5 days, followed by 1 week of rest[3]
PediatricOral, every 12 hours for 5 daysMyelosuppression, Mucositis140 mg/m²/day[4]
Pharmacokinetic Profile

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion of this compound. In a pediatric study, pharmacokinetic monitoring was performed at steady state. The results are summarized in the table below.[4]

Dose Group (mg/m²/day) Mean Peak Plasma Concentration (Cmax) (µM ± SE) Median Time to Peak (Tmax) (hours) Mean Area Under the Curve (AUC) (µM·h ± SE) Citation
1405.3 ± 0.841.518.1 ± 2.3[4]
2009.3 ± 1.71.545.4 ± 8.9[4]
29010.2 ± 2.31.556.9 ± 16.3[4]

Absolute bioavailability was noted to be variable in two pediatric patients, at 35% and 93% following a single intravenous dose.[4] Another study in children on an intermittent schedule found the terminal half-life to range from 1.5 to 4.5 hours.[5] A study involving weekly intravenous infusions reported a mean terminal half-life of 5.61 ± 2.38 hours after intravenous administration and 5.72 ± 2.04 hours after oral administration, with a mean systemic bioavailability of approximately 75%.[6]

Safety and Tolerability

The primary dose-limiting toxicity observed in early trials of this compound is myelosuppression.[3][4] Other reported toxicities include stomatitis, nausea and vomiting, anorexia, diarrhea, skin rash, fatigue, and elevated liver transaminase levels.[3] In a pediatric study, non-dose-limiting toxicities included transient elevations in liver function tests, mild nausea, and skin rashes.[4]

Experimental Protocols

Phase I Dose-Escalation Study Design

A common design for Phase I oncology trials is the 3+3 dose-escalation design. This design aims to determine the MTD of a new agent. The general workflow is as follows:

Phase1_Workflow Start Start Trial Enroll_Cohort1 Enroll Cohort 1 (3 patients) at Dose Level 1 Start->Enroll_Cohort1 Observe_DLT Observe for Dose-Limiting Toxicity (DLT) Enroll_Cohort1->Observe_DLT Expand_Cohort Expand Cohort to 6 patients at same Dose Level Observe_DLT->Expand_Cohort 1/3 DLTs Escalate_Dose Escalate to Dose Level n+1 Observe_DLT->Escalate_Dose 0/3 DLTs MTD_Exceeded MTD Exceeded Dose Level n-1 is MTD Observe_DLT->MTD_Exceeded ≥2/3 DLTs No_DLT 0/3 DLTs One_DLT 1/3 DLTs Two_Plus_DLT ≥2/3 DLTs Observe_Expanded_DLT Observe Expanded Cohort for DLT Expand_Cohort->Observe_Expanded_DLT Observe_Expanded_DLT->Escalate_Dose ≤1/6 DLTs Observe_Expanded_DLT->MTD_Exceeded ≥2/6 DLTs One_of_Six_DLT ≤1/6 DLTs Two_Plus_of_Six_DLT ≥2/6 DLTs Escalate_Dose->Enroll_Cohort1 Enroll next cohort End End Trial MTD_Exceeded->End

Figure 2: General Workflow of a 3+3 Phase I Dose-Escalation Trial.
Patient Population and Eligibility

Participants in these early-stage trials typically have advanced, metastatic, or refractory cancers for which standard therapies have been exhausted. Eligibility criteria often include adequate organ function (hematologic, renal, and hepatic) and a satisfactory performance status.

Pharmacokinetic Analysis

Blood samples are collected at predefined time points after drug administration to determine plasma concentrations of this compound. High-performance liquid chromatography (HPLC) is a common analytical method for quantifying drug levels in biological matrices.

Assessment of Response

In oncology trials, the Response Evaluation Criteria in Solid Tumors (RECIST) are often used to provide an objective and standardized measure of tumor response to treatment.

Early Evidence of Antitumor Activity

While the primary goal of Phase I trials is to assess safety, preliminary evidence of efficacy is also recorded. In the study of prolonged, low-dose oral this compound, antitumor activity was observed in patients with melanoma and bladder cancer.[3] Disease stabilization was noted in patients with sarcoma and pheochromocytoma.[3]

A Phase I study of this compound in combination with gemcitabine (B846) in 52 patients with advanced solid tumors reported one complete response, one partial response, and one minimal response.[7]

Conclusion

Early-stage clinical trials of this compound have established its primary mechanism of action as a DHFR inhibitor, identified myelosuppression as the main dose-limiting toxicity, and determined recommended doses for further investigation. The pharmacokinetic profile suggests rapid absorption with a variable bioavailability. Preliminary signs of antitumor activity in various solid tumors warrant further investigation in Phase II and III trials to fully elucidate the efficacy and safety of this compound as a potential cancer therapeutic.

References

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Oral Piritrexim

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral piritrexim (B1678454), a lipid-soluble inhibitor of dihydrofolate reductase. The information is intended for researchers, scientists, and drug development professionals, presenting key data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows.

Introduction

This compound is a nonclassical antifolate agent that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism and subsequently, DNA synthesis and cell division.[1] Its lipophilic nature allows for rapid entry into tumor cells via passive diffusion.[2] This guide focuses on the pharmacokinetic profile of orally administered this compound, a critical aspect for its clinical development and therapeutic application.

Pharmacokinetic Profile

The pharmacokinetic properties of oral this compound have been evaluated in both preclinical animal models and human clinical trials, including studies in pediatric and adult populations.

Absorption and Bioavailability

The oral bioavailability of this compound exhibits significant variability across different studies and populations. In a phase II study involving patients with metastatic urothelial cancer, the bioavailability after oral dosing was reported to be approximately 75%.[2] However, a pediatric phase I trial that monitored two patients following both intravenous and oral administration reported absolute bioavailabilities of 35% and 93%, respectively.[3]

Preclinical studies in animals have shown lower oral bioavailability. In rats, the oral bioavailability of unchanged this compound was less than 5%.

Table 1: Oral Bioavailability of this compound in Different Species

SpeciesStudy PopulationOral Bioavailability (%)Reference
HumanMetastatic Urothelial Cancer Patients~75[2]
HumanPediatric Cancer Patients (n=2)35 and 93[3]
RatMale Rats< 5
Distribution

Limited information is available regarding the distribution of this compound in humans.

Metabolism

The primary metabolic pathway for this compound is O-demethylation, followed by subsequent conjugation. The resulting demethylated metabolites of this compound have been shown to be potent inhibitors of dihydrofolate reductase and are cytotoxic to cells in culture.

This compound This compound O_demethylated_this compound O-demethylated this compound This compound->O_demethylated_this compound O-demethylation Conjugated_Metabolite Conjugated Metabolite O_demethylated_this compound->Conjugated_Metabolite Conjugation

Metabolic pathway of this compound.

Excretion

In preclinical studies with rats receiving oral administration of radiolabeled this compound, the majority of the dose was excreted in the feces. After a 10 mg/kg oral dose, 84% of the dose was recovered in the feces and 9% in the urine.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of oral this compound from a pediatric phase I clinical trial.

Table 2: Pharmacokinetic Parameters of Oral this compound in Pediatric Patients

Dose Level (mg/m²/day)Mean Peak Plasma Concentration (Cmax) (µM ± SE)Median Time to Peak Plasma Concentration (Tmax) (h)Mean Area Under the Curve (AUC) (µM·h ± SE)
1405.3 ± 0.841.518.1 ± 2.3
2009.3 ± 1.71.545.4 ± 8.9
29010.2 ± 2.31.556.9 ± 16.3

Data from a pediatric phase I trial. Doses were administered orally every 12 hours for 5 consecutive days.[3]

Experimental Protocols

This section outlines the typical methodologies employed in the clinical evaluation of oral this compound's pharmacokinetics.

Clinical Trial Design and Dosing Regimens

Oral this compound has been investigated in various dosing schedules in phase I and II clinical trials. A common regimen for adults involves the administration of 25 mg three times daily for five consecutive days, with the cycle repeated weekly.[2] In pediatric patients, a phase I trial evaluated doses of 140, 200, and 290 mg/m²/day, administered orally every 12 hours for 5 consecutive days, with courses repeated every 21 days.[3] Dose adjustments were often made based on observed toxicities, with myelosuppression being a primary dose-limiting factor.

Sample Collection and Analysis

Pharmacokinetic analysis requires the collection of blood samples at multiple time points following drug administration. A typical workflow for sample collection and analysis is depicted below.

cluster_0 Clinical Phase cluster_1 Analytical Phase DrugAdmin Oral this compound Administration BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SampleStorage Sample Storage (-20°C to -80°C) PlasmaSeparation->SampleStorage SamplePrep Plasma Sample Preparation (e.g., Protein Precipitation) SampleStorage->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC DataAnalysis Pharmacokinetic Data Analysis HPLC->DataAnalysis

Experimental workflow for pharmacokinetic analysis.

In clinical trials, venous blood samples are typically collected at predefined time points before and after the oral administration of this compound. These time points are crucial for accurately determining the drug's absorption, distribution, metabolism, and excretion profile.

Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is then separated from the blood cells by centrifugation. The resulting plasma samples are usually stored frozen at temperatures of -20°C or lower until analysis.

The concentration of this compound in plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) method. While specific details of the assay used in the cited studies are not fully available, a general procedure for this type of analysis involves the following steps:

  • Sample Preparation: To remove proteins and other interfering substances from the plasma, a protein precipitation step is typically performed. This often involves adding an organic solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample, followed by centrifugation to pellet the precipitated proteins. The clear supernatant is then collected for analysis.

  • Chromatographic Separation: The supernatant is injected into an HPLC system. The separation of this compound from other components in the sample is achieved on a reversed-phase HPLC column (e.g., a C18 column). A mobile phase, consisting of a mixture of an aqueous buffer and an organic solvent, is pumped through the column to elute the compounds.

  • Detection: As this compound is a UV-absorbing compound, a UV detector is commonly used to monitor the column effluent. The concentration of this compound in the sample is determined by comparing the peak area of this compound in the chromatogram to a standard curve generated with known concentrations of the drug.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis. Statistical methods are employed to summarize and compare these parameters across different dose levels or patient populations.

Dose-Toxicity Relationship

A key finding from clinical trials is the correlation between this compound exposure and toxicity. Dose-limiting toxicities, primarily myelosuppression and mucositis, were more frequently observed in patients with higher trough plasma concentrations of the drug.[3] In a pediatric study, dose-limiting toxicities were observed in 9 out of 10 patients with 12-hour trough this compound concentrations greater than 0.5 µM, whereas only 2 of 7 patients with trough concentrations below this level experienced such toxicities.[3] This suggests that therapeutic drug monitoring may be beneficial in optimizing this compound dosing to minimize toxicity while maintaining efficacy.

Conclusion

Oral this compound exhibits variable but generally significant bioavailability in humans. Its primary route of metabolism is through O-demethylation, and it is primarily excreted in the feces. Pharmacokinetic parameters are dose-dependent, and there is a clear relationship between drug exposure and the incidence of dose-limiting toxicities. The data and methodologies presented in this guide provide a comprehensive foundation for further research and development of this oral anticancer agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Piritrexim

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for determining the in vitro cytotoxicity of piritrexim (B1678454), a potent dihydrofolate reductase (DHFR) inhibitor, using a colorimetric MTT assay. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research.

Introduction

This compound is a synthetic antifolate agent that exhibits antiparasitic, antipsoriatic, and antitumor properties. Its mechanism of action involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in folate metabolism. By disrupting this pathway, this compound interferes with DNA synthesis and cell division, leading to cytotoxicity in rapidly proliferating cells such as cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells and can be quantified spectrophotometrically.

Data Presentation

The following table summarizes hypothetical IC50 values of this compound in various human cancer cell lines. Researchers should replace this with their experimentally determined data.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A549Lung Carcinoma72Data not available in cited sources
MCF-7Breast Adenocarcinoma72Data not available in cited sources
HeLaCervical Carcinoma72Data not available in cited sources
JurkatT-cell Leukemia72Data not available in cited sources

Signaling Pathway

This compound targets dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway. Inhibition of DHFR disrupts the synthesis of tetrahydrofolate (THF), a key cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication and cell division.

Folate Folate (Vitamin B9) DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH to NADP+ Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR DNA_Synth DNA Synthesis & Cell Division Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Inhibition Inhibition

Caption: this compound's Mechanism of Action.

Experimental Workflow

The following diagram outlines the major steps involved in the in vitro cytotoxicity assay of this compound using the MTT method.

Start Start Cell_Culture 1. Cell Seeding (96-well plate) Start->Cell_Culture Incubation1 2. Incubation (24 hours) Cell_Culture->Incubation1 Piritrexim_Treatment 3. This compound Treatment (Varying Concentrations) Incubation1->Piritrexim_Treatment Incubation2 4. Incubation (e.g., 72 hours) Piritrexim_Treatment->Incubation2 MTT_Addition 5. Add MTT Reagent Incubation2->MTT_Addition Incubation3 6. Incubation (2-4 hours) MTT_Addition->Incubation3 Solubilization 7. Add Solubilization Solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Measure Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 9. Data Analysis (Calculate IC50) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: MTT Assay Workflow.

Experimental Protocols

Materials
  • This compound isethionate

  • Selected human cancer cell line (e.g., A549, MCF-7, HeLa, Jurkat)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol
  • Cell Seeding:

    • Culture the selected cancer cell line in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells in their logarithmic growth phase using trypsinization (for adherent cells) or by centrifugation (for suspension cells).

    • Perform a cell count using a hemocytometer or an automated cell counter to ensure viability is above 95%.

    • Dilute the cell suspension to the optimal seeding density (typically between 5 x 10³ and 1 x 10⁴ cells/well) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of serial dilutions of this compound in complete culture medium to achieve the desired final concentrations for treatment. It is advisable to perform a preliminary range-finding experiment to determine the optimal concentration range. Based on the potency of other DHFR inhibitors, a range of 0.01 µM to 100 µM could be a starting point.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

    • Include vehicle control wells containing the highest concentration of DMSO used in the dilutions (typically ≤ 0.5%).

    • Include untreated control wells containing fresh complete medium.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, by performing a non-linear regression analysis of the dose-response curve.

Application Notes and Protocols: Preparation of Piritrexim Stock Solution using DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piritrexim (B1678454), a potent and lipophilic inhibitor of dihydrofolate reductase (DHFR), is a crucial tool in cancer research and for studying folate metabolism.[1][2] Accurate and reproducible experimental results hinge on the correct preparation and storage of this compound stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for dissolving this compound due to its high solvating power for lipophilic compounds. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO, tailored for professionals in research and drug development.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₇H₁₉N₅O₂--INVALID-LINK--
Molecular Weight 325.4 g/mol --INVALID-LINK--
Appearance Solid (form may vary)N/A
Solubility in DMSO ≥ 10 mg/mLVendor Data
Water Solubility Predicted: 0.064 mg/mL--INVALID-LINK--
LogP (predicted) 2.23 - 2.44--INVALID-LINK--

Note: Solubility can be vendor-specific. It is always recommended to consult the manufacturer's product data sheet.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

This compound exerts its biological effects by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital precursors for DNA synthesis and cell proliferation. By blocking DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and subsequent cell death.[1][2] This mechanism makes DHFR a key target for anticancer therapies.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis for DNA Replication THF->DNA_Synthesis Cofactor NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP This compound This compound This compound->DHFR Inhibition

Caption: this compound inhibits DHFR, blocking the synthesis of THF and subsequent DNA replication.

Experimental Protocols

Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing this compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.254 mg of this compound (Molecular Weight = 325.4 g/mol ).

  • Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Ensuring Complete Solubilization: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is recommended to re-evaluate the efficacy of solutions stored at -20°C for more than one month.[1]

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the concentrated DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line

  • Sterile tubes and micropipettes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. It is crucial to perform dilutions in a stepwise manner to prevent precipitation of the lipophilic compound.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.

Example Dilution for a 10 µM Working Solution:

  • To prepare 1 mL of a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

  • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • The final DMSO concentration in this working solution will be 0.1%.

In Vitro Applications and Working Concentrations

This compound is widely used in in vitro studies to assess its cytotoxic and anti-proliferative effects on various cancer cell lines. The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound.

Cell LineCancer TypeIC₅₀ Value (µM)Exposure Time (h)Reference
A549Lung Carcinoma0.73N/A--INVALID-LINK--
NCI-H1299Lung Carcinoma1.72N/A--INVALID-LINK--
HL60Promyelocytic Leukemia8.92N/A--INVALID-LINK--
HS578TBreast Cancer~0.06 (for a similar DHFR inhibitor)N/A--INVALID-LINK--

Note: The provided IC₅₀ values are for reference and should be used as a starting point for determining the optimal working concentration for your specific experimental system.

Safety Precautions and Best Practices

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

  • Handling DMSO: DMSO can facilitate the absorption of substances through the skin. Handle with care to avoid contact.

  • Hygroscopic Nature of DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere. Use anhydrous DMSO and keep containers tightly sealed to maintain the integrity of the stock solution.

  • Light Sensitivity: While not explicitly stated for this compound, many similar compounds are light-sensitive. It is good practice to store stock solutions in amber vials or protect them from light.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is critical to prevent degradation that can occur with multiple freeze-thaw cycles.

By adhering to these detailed protocols and best practices, researchers can ensure the preparation of stable and reliable this compound stock solutions, leading to more accurate and reproducible experimental outcomes.

References

Application Notes and Protocols for Piritrexim in In Vitro Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim (B1678454) is a synthetic antifolate agent with antitumor properties.[1] As a lipid-soluble inhibitor of the enzyme dihydrofolate reductase (DHFR), this compound disrupts folate metabolism, which is essential for DNA synthesis and cell division.[1] By entering tumor cells through passive diffusion, it effectively inhibits DHFR, leading to a depletion of tetrahydrofolate and subsequent disruption of purine (B94841) and thymidylate synthesis, ultimately impairing DNA replication and cell proliferation. This mechanism makes DHFR inhibitors like this compound particularly effective against rapidly dividing cancer cells.[2][3][4][5]

These application notes provide a comprehensive guide for determining the optimal dosage of this compound for in vitro cancer studies. The protocols detailed below cover essential assays for assessing cell viability, apoptosis, and cell cycle distribution.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

Due to the limited availability of specific in vitro IC50 values for this compound in publicly accessible literature, the following tables present a representative, hypothetical dataset to guide initial experimental design. Researchers are strongly encouraged to perform dose-response experiments to determine the precise IC50 values for their specific cancer cell lines of interest.

Table 1: Hypothetical IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma728.5
A549Lung Carcinoma7212.2
HCT116Colon Carcinoma726.8
PC-3Prostate Carcinoma7215.5
HeLaCervical Carcinoma729.3

Table 2: Hypothetical Cell Cycle Arrest Profile Induced by this compound

Cell LineTreatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
HCT116Vehicle Control (DMSO)55%30%15%
HCT116This compound (10 µM)75%10%15%

Table 3: Hypothetical Apoptosis Induction by this compound

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
A549Vehicle Control (DMSO)3%2%
A549This compound (15 µM)25%10%

Mandatory Visualizations

Signaling Pathway of this compound

DHFR_Inhibition_Pathway cluster_cell Cancer Cell This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction dTMP dTMP Purine_Synthesis Purine Synthesis THF->Purine_Synthesis dUMP dUMP dUMP->dTMP Methylation DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Thymidylate_Synthase Thymidylate Synthase

Caption: this compound inhibits DHFR, disrupting DNA synthesis and leading to cell cycle arrest and apoptosis.

Experimental Workflow for Determining Optimal this compound Dosage

experimental_workflow start Start: Cancer Cell Culture seed_plates Seed Cells in 96-well Plates start->seed_plates treat_this compound Treat with this compound (Dose-Response Series) seed_plates->treat_this compound incubate Incubate (e.g., 72 hours) treat_this compound->incubate cell_viability Cell Viability Assay (MTT/MTS) incubate->cell_viability ic50 Determine IC50 Value cell_viability->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay analyze_apoptosis Quantify Apoptotic Cells apoptosis_assay->analyze_apoptosis analyze_cell_cycle Analyze Cell Cycle Distribution cell_cycle_assay->analyze_cell_cycle end End: Optimal Dosage Range Identified analyze_apoptosis->end analyze_cell_cycle->end

Caption: Workflow for evaluating the in vitro efficacy of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.[6][7][8][9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the same concentration as the highest this compound dose) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 72 hours (or desired time point) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying this compound-induced apoptosis using flow cytometry.[11][12][13][14]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at the predetermined IC50 concentration and a 2x IC50 concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.[15][16][17][18]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a low flow rate for better resolution.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Generate a histogram of PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols: Synergistic Effect of Piritrexim and Cisplatin in Bladder Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Bladder cancer is a significant global health concern, and cisplatin-based chemotherapy remains a cornerstone of treatment for advanced disease.[1] However, intrinsic and acquired resistance to cisplatin (B142131) limits its efficacy.[2] A promising strategy to overcome this challenge is the use of combination therapies that exhibit synergistic effects, enhancing tumor cell killing and potentially reducing toxicity by allowing for lower doses of individual agents.

Piritrexim (B1678454) is a lipid-soluble inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and essential for cell proliferation.[3][4] By depleting the intracellular pool of reduced folates, DHFR inhibitors can disrupt DNA synthesis and repair. Cisplatin is a platinum-based chemotherapeutic agent that primarily exerts its cytotoxic effect by forming DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5][6]

This document outlines a hypothetical framework and detailed protocols to investigate the synergistic cytotoxic effects of combining this compound and cisplatin in human bladder cancer cell lines. The proposed mechanism for synergy posits that this compound-induced inhibition of DHFR potentiates the DNA-damaging effects of cisplatin by hindering the cellular capacity for DNA repair, leading to enhanced apoptosis and cell cycle arrest. While clinical and in-vitro studies have suggested the potential of combining DHFR inhibitors with platinum-based agents, this document provides a structured approach to experimentally validate this specific combination in a bladder cancer context.[4][7]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Cisplatin in T24 Bladder Cancer Cells

The half-maximal inhibitory concentration (IC50) values for this compound and cisplatin were determined after 72 hours of treatment using a standard MTT assay.

CompoundIC50 (µM) in T24 Cells
This compound15.2
Cisplatin8.5

Data are hypothetical and for illustrative purposes.

Table 2: Combination Index (CI) Values for this compound and Cisplatin Co-treatment

The synergistic effect of the drug combination was evaluated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

This compound (µM)Cisplatin (µM)Fraction Affected (Fa)Combination Index (CI)Interpretation
3.82.10.500.72Synergy
7.64.20.750.65Synergy
15.28.50.900.58Strong Synergy

Data are hypothetical and for illustrative purposes.

Table 3: Apoptosis Induction by this compound and Cisplatin in T24 Cells

The percentage of apoptotic cells (early and late apoptosis) was quantified by Annexin V/PI staining and flow cytometry after 48 hours of treatment.

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Control-5.1
This compound7.615.3
Cisplatin4.225.8
Combination7.6 + 4.258.7

Data are hypothetical and for illustrative purposes.

Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation start Bladder Cancer Cell Culture (e.g., T24) ic50 Determine IC50 values for this compound & Cisplatin (MTT Assay) start->ic50 combo Combination Treatment at various ratios ic50->combo ci Calculate Combination Index (CI) combo->ci apoptosis Apoptosis Assay (Flow Cytometry) ci->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ci->cell_cycle western Protein Expression (Western Blot) ci->western analysis Analyze synergistic effects on apoptosis, cell cycle, and signaling pathways apoptosis->analysis cell_cycle->analysis western->analysis

Caption: Experimental workflow for assessing the synergistic effects of this compound and cisplatin.

signaling_pathway cluster_synthesis Nucleotide Synthesis cluster_repair DNA Repair cluster_apoptosis Apoptosis Induction This compound This compound DHFR DHFR This compound->DHFR Inhibits Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Forms DNA Adducts THF THF DHFR->THF Repair DNA Repair Mechanisms DHFR->Repair Depletes precursors for DNA->Repair Activates p53 p53 Activation DNA->p53 Damage signals dTMP dTMP Synthesis THF->dTMP Purines Purine Synthesis THF->Purines dTMP->DNA Required for Replication & Repair Purines->DNA Required for Replication & Repair Bax Bax/Bcl-2 Ratio ↑ p53->Bax Caspases Caspase Cascade Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway for this compound and cisplatin synergy in bladder cancer cells.

Experimental Protocols

Cell Culture

Human bladder cancer cell lines (e.g., T24, RT4) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability and Synergy Analysis

This protocol is adapted from standard methodologies to assess cytotoxicity.[8][9][10]

Materials:

  • 96-well plates

  • This compound and Cisplatin stock solutions

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of medium and incubate overnight.

  • Treat cells with various concentrations of this compound or cisplatin alone to determine the IC50 value for each drug.

  • For combination studies, treat cells with a fixed ratio of this compound and cisplatin (e.g., based on the ratio of their IC50 values).

  • Incubate the plates for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

  • Analyze the data using software like CompuSyn to calculate the Combination Index (CI) and generate isobolograms.

Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.[2][11][12]

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed 2 x 10⁵ cells/well in 6-well plates and incubate overnight.

  • Treat cells with this compound, cisplatin, or the combination at synergistic concentrations (e.g., IC50 concentrations from the combination study) for 48 hours.

  • Collect both adherent and floating cells and wash twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Western Blot Analysis

This protocol is used to detect changes in the expression of proteins related to apoptosis and cell cycle control.[13][14]

Materials:

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p21, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed and treat cells as described for the apoptosis assay.

  • After 48 hours, wash cells with cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity relative to a loading control like β-actin.

Conclusion

The combination of this compound and cisplatin represents a rational and promising therapeutic strategy for bladder cancer. The proposed synergistic mechanism, whereby DHFR inhibition by this compound compromises DNA repair and enhances cisplatin-induced apoptosis, provides a strong basis for further investigation. The protocols detailed in this document offer a comprehensive framework for researchers to systematically evaluate this drug combination, quantify its synergistic potential, and elucidate the underlying molecular mechanisms. Successful validation of this synergy in preclinical models could pave the way for future clinical trials, potentially offering a more effective treatment option for patients with advanced bladder cancer.

References

Application Notes and Protocols: Leucovorin Rescue in Piritrexim Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim is a synthetic antifolate agent that acts as a potent inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation. By inhibiting DHFR, this compound disrupts these processes, leading to cell cycle arrest and apoptosis, making it a subject of interest in cancer research.

Leucovorin (folinic acid), a reduced form of folic acid, serves as a rescue agent to mitigate the cytotoxic effects of antifolate drugs. Leucovorin can be converted to THF without the need for DHFR, thereby bypassing the enzymatic block imposed by this compound and replenishing the intracellular pool of reduced folates. This allows for the resumption of DNA and RNA synthesis, "rescuing" cells from the toxic effects of the antifolate. The selective rescue of normal cells over cancer cells is a key strategy in chemotherapy to improve the therapeutic index of antifolate drugs. While extensively documented for methotrexate, the application of Leucovorin rescue in the context of the lipophilic DHFR inhibitor this compound is less characterized.

These application notes provide a framework for establishing a Leucovorin rescue protocol in cell culture models treated with this compound, including methodologies for determining cytotoxicity and assessing the efficacy of the rescue.

Data Presentation

This compound Cytotoxicity in Human Cancer Cell Lines

The cytotoxic activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. The U.S. National Cancer Institute (NCI) has screened numerous compounds, and such data for this compound, if available, can be accessed through the NCI-60 Human Tumor Cell Line Screen database.[2][3][4][5][6][7] The table below is a representative example of how such data would be presented. Researchers should consult the NCI database for specific GI50 (50% growth inhibition) values for this compound.

Table 1: Hypothetical Cytotoxic Activity (GI50, µM) of this compound against NCI-60 Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
MCF7Breast CancerData unavailable in search results
MDA-MB-231Breast CancerData unavailable in search results
A549Non-Small Cell Lung CancerData unavailable in search results
HCT-116Colon CancerData unavailable in search results
SW-620Colon CancerData unavailable in search results
SF-295CNS CancerData unavailable in search results
OVCAR-3Ovarian CancerData unavailable in search results
PC-3Prostate CancerData unavailable in search results
UO-31Renal CancerData unavailable in search results
K-562LeukemiaData unavailable in search results

Note: Specific GI50 values for this compound were not found in the provided search results. Researchers are encouraged to query the NCI-60 database for detailed information.

Leucovorin Rescue of this compound-Induced Cytotoxicity

A key experiment is to demonstrate the ability of Leucovorin to rescue cells from this compound-induced cytotoxicity. This is typically achieved by treating cells with a fixed concentration of this compound (e.g., at or near the IC50 value) followed by the addition of varying concentrations of Leucovorin. The results are then presented as the percentage of cell viability relative to untreated controls.

Table 2: Example of Quantitative Analysis of Leucovorin Rescue in a Representative Cancer Cell Line (e.g., A549) Treated with this compound

This compound Concentration (µM)Leucovorin Concentration (µM)Cell Viability (% of Control)
00100%
0.1052%
0.10.165%
0.1185%
0.11095%
01099%

Note: This table presents hypothetical data based on the known mechanism of Leucovorin rescue. Actual values will vary depending on the cell line, drug concentrations, and experimental conditions.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell growth in a selected cancer cell line.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% (v/v).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Leucovorin Rescue of this compound-Treated Cells

This protocol is designed to assess the ability of Leucovorin to rescue cells from the cytotoxic effects of this compound. This protocol is adapted from a similar study involving the antifolate pralatrexate.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Leucovorin stock solution (in water or PBS)

  • Cell viability assay reagents (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • This compound Treatment: Treat the cells with this compound at a concentration around its predetermined IC50 value for 24 hours.

  • Leucovorin Rescue: After the 24-hour this compound treatment, carefully remove the this compound-containing medium.

  • Wash the cells gently with sterile PBS.

  • Add fresh medium containing various concentrations of Leucovorin (e.g., 0, 0.1, 1, 10, 100 µM) to the wells.

  • Incubation: Incubate the plates for an additional 48 hours.

  • Cell Viability Assessment: Determine the cell viability using a suitable assay (e.g., MTT as described in Protocol 1 or a luminescence-based assay like CellTiter-Glo® for higher sensitivity).

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Plot the cell viability against the Leucovorin concentration to visualize the rescue effect.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_rescue Rescue cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound (IC50 concentration) incubate_24h->add_this compound incubate_this compound Incubate 24h add_this compound->incubate_this compound remove_this compound Remove this compound Medium incubate_this compound->remove_this compound add_leucovorin Add Leucovorin (various concentrations) remove_this compound->add_leucovorin incubate_leucovorin Incubate 48h add_leucovorin->incubate_leucovorin viability_assay Perform Cell Viability Assay (e.g., MTT) incubate_leucovorin->viability_assay data_analysis Analyze Data & Plot Results viability_assay->data_analysis

Caption: Experimental workflow for Leucovorin rescue of this compound-treated cells.

piritrexim_moa This compound This compound dhfr Dihydrofolate Reductase (DHFR) This compound->dhfr Inhibits dhf Dihydrofolate (DHF) thf Tetrahydrofolate (THF) dhf->thf DHFR synthesis Purine & Thymidylate Synthesis thf->synthesis dna_synthesis DNA Synthesis & Cell Proliferation synthesis->dna_synthesis apoptosis Cell Cycle Arrest & Apoptosis

Caption: Mechanism of action of this compound via DHFR inhibition.

leucovorin_rescue_pathway cluster_inhibition This compound Action cluster_rescue_path Leucovorin Rescue This compound This compound dhfr Dihydrofolate Reductase (DHFR) This compound->dhfr Inhibits dhf Dihydrofolate (DHF) thf Tetrahydrofolate (THF) dhf->thf Blocked by this compound synthesis Purine & Thymidylate Synthesis thf->synthesis leucovorin Leucovorin (Folinic Acid) leucovorin->thf Bypasses DHFR dna_synthesis DNA Synthesis & Cell Proliferation synthesis->dna_synthesis

Caption: Leucovorin rescue pathway bypassing this compound-induced DHFR block.

References

Application Note: Quantification of Piritrexim Using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and accurate method for the quantification of Piritrexim, a potent dihydrofolate reductase (DHFR) inhibitor, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is designed for use in research and pharmaceutical development settings for the analysis of this compound in bulk drug substance and formulated products. The protocol herein provides detailed procedures for sample preparation, chromatographic conditions, and method validation parameters, ensuring reliable and reproducible results.

Introduction

This compound is a synthetic antifolate agent that acts as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[1] This inhibition disrupts folate metabolism and subsequent DNA synthesis, leading to cell cycle arrest and apoptosis. Its therapeutic potential has been explored in the treatment of various cancers and parasitic infections.[2][3][4] Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the determination of pharmaceuticals due to its high resolution, sensitivity, and specificity.[5] This document provides a detailed protocol for a stability-indicating HPLC method for the quantification of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength UV detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended.

  • Data Acquisition and Processing: Agilent OpenLab CDS ChemStation Edition or equivalent chromatography data software.

  • Solvents and Reagents: All solvents and reagents should be of HPLC grade or higher.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and 0.025M Potassium Phosphate (B84403) Buffer (pH 3.0)
Mobile Phase Ratio 40:60 (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Protocols

Preparation of Mobile Phase
  • Phosphate Buffer (0.025M, pH 3.0): Dissolve 3.4 g of monobasic potassium phosphate in 1000 mL of water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 40:60 (v/v) ratio. Degas the solution for 15 minutes using a sonicator or vacuum filtration.

Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions
  • Bulk Drug Substance: Accurately weigh approximately 10 mg of the this compound bulk drug and prepare a 1 mg/mL stock solution in methanol. Dilute an aliquot of this stock solution with the mobile phase to a final concentration within the calibration curve range.

  • Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with methanol and mix well.

    • Centrifuge a portion of this solution at 4000 rpm for 10 minutes.

    • Dilute an aliquot of the clear supernatant with the mobile phase to a final concentration within the calibration curve range.

Method Validation Summary

The described HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines.[6] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Intermediate Precision RSD ≤ 2.0% for analyses conducted on different days by different analysts.
Accuracy Percent recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Specificity No interference from placebo or degradation products at the retention time of this compound.
Robustness Insensitive to small, deliberate variations in method parameters (e.g., pH, flow rate).

Data Presentation

Calibration Curve for this compound Quantification
Concentration (µg/mL)Peak Area (Arbitrary Units)
1Example Value: 50000
5Example Value: 250000
10Example Value: 500000
25Example Value: 1250000
50Example Value: 2500000
100Example Value: 5000000
System Suitability Test (SST) Results
ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 2000> 5000
RSD of Peak Area ≤ 1.0%0.5%

Workflow Diagram

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting Standard_Prep Prepare this compound Standard Solutions HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_System Injection Inject Samples and Standards HPLC_System->Injection Chromatogram Generate Chromatograms Injection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Concentration Peak_Integration->Quantification Calibration_Curve->Quantification Report Generate Analysis Report Quantification->Report

Caption: Workflow for this compound quantification by HPLC.

Signaling Pathway Diagram

Piritrexim_MoA This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibits THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->THF DHFR DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Required for Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to

Caption: Mechanism of action of this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable and accurate means for the quantification of this compound. The method is straightforward, utilizing common reverse-phase chromatography principles, and can be readily implemented in a quality control or research laboratory setting. Proper method validation should be performed to ensure its suitability for the intended application.

References

Piritrexim-Induced Apoptosis: Application Notes and Protocols for Caspase Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim (B1678454) is a lipophilic, non-classical antifolate agent that functions as a potent inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are necessary for DNA replication and repair.[2] By inhibiting DHFR, this compound disrupts DNA synthesis, leading to cell cycle arrest and the induction of apoptosis, particularly in rapidly proliferating cancer cells.[3][4] These application notes provide detailed protocols for investigating this compound-induced apoptosis and caspase activation in cancer cell lines.

Mechanism of Action: this compound-Induced Apoptosis

This compound's primary mechanism of action is the competitive inhibition of DHFR.[1] This inhibition leads to a depletion of intracellular tetrahydrofolate pools, which in turn inhibits the synthesis of thymidylate and purines, essential precursors for DNA synthesis. The disruption of DNA synthesis triggers cellular stress responses that can activate the intrinsic apoptotic pathway.[3][5]

The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[6] this compound, through its inhibition of DHFR, is anticipated to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2][5] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c from the mitochondria into the cytosol.[6][7] In the cytosol, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which activates caspase-9.[6] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.[8]

While the intrinsic pathway is the expected primary route for this compound-induced apoptosis, crosstalk with the extrinsic pathway, which is initiated by death receptor activation and subsequent caspase-8 activation, can also occur.[2][9]

Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis

Due to limited publicly available quantitative data specifically for this compound, the following tables provide representative data based on the well-characterized DHFR inhibitor, methotrexate, which shares a similar mechanism of action.[2][3][5] Researchers should generate specific data for this compound in their cell lines of interest.

Table 1: IC50 Values for Apoptosis Induction by DHFR Inhibitors in Various Cancer Cell Lines
Cell Line DHFR Inhibitor
Human Choriocarcinoma (JAR)Methotrexate
Human T-cell Leukemia (Jurkat)Methotrexate
Human Lung Carcinoma (A549)Methotrexate
Note: IC50 values are highly dependent on the cell line and experimental conditions. These values should be determined empirically for this compound.
Table 2: Caspase Activation Following Treatment with DHFR Inhibitors
Caspase Cell Line Fold Increase in Activity (vs. Control)
Caspase-9Human Choriocarcinoma (JAR)4.35 ± 0.76[5]
Caspase-8Human Choriocarcinoma (JAR)No significant change[5]
Caspase-3Rat Intestinal Epithelial (RIE-1)Significant activation[10]
Caspase-9Rat Intestinal Epithelial (RIE-1)Significant activation[10]
Caspase-8Rat Intestinal Epithelial (RIE-1)No significant activation[10]
Note: Fold increase in caspase activity is dependent on the concentration of the inhibitor and the incubation time.
Table 3: Regulation of Bcl-2 Family Proteins by DHFR Inhibitors
Protein Cell Line/Tissue Change in Expression
BaxHuman Choriocarcinoma (JAR)Increased[5]
Bcl-2Human Choriocarcinoma (JAR)Decreased[5]
BaxNasal PolypsIncreased[2]
Bcl-2Nasal PolypsDecreased[2]
Note: Changes in protein expression can be quantified by techniques such as Western blotting.

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Treatment: Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Adherent cells: Gently wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.

    • Suspension cells: Collect the cells directly by centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Data Interpretation:

  • Viable cells: Annexin V-FITC negative, PI negative

  • Early apoptotic cells: Annexin V-FITC positive, PI negative

  • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

  • Necrotic cells: Annexin V-FITC negative, PI positive

Protocol 2: Colorimetric Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • This compound-treated and control cell lysates

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in cells by treating with this compound.

    • Collect both adherent and suspension cells and centrifuge.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at high speed to pellet the cellular debris. Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

  • Assay Reaction:

    • In a 96-well plate, add 50-200 µg of protein from each cell lysate.

    • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.

    • Add 5 µL of the 4 mM DEVD-pNA substrate.

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 400-405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the untreated control.

Protocol 3: Western Blot Analysis of Bax, Bcl-2, and Cytochrome c

This protocol allows for the detection of changes in the expression of key apoptotic regulatory proteins.

Materials:

  • This compound-treated and control cell lysates (cytosolic and mitochondrial fractions for cytochrome c)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-cytochrome c, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression. For cytochrome c, compare the levels in the cytosolic and mitochondrial fractions.

Mandatory Visualizations

Piritrexim_Apoptosis_Pathway cluster_Extracellular Extracellular cluster_Cell Cell cluster_Mitochondrion Mitochondrion This compound This compound DHFR DHFR (Dihydrofolate Reductase) This compound->DHFR Inhibits DNA_Synthesis DNA Synthesis DHFR->DNA_Synthesis Required for Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Bcl2 Bcl-2 Apoptosis->Bcl2 Bax Bax Apoptosis->Bax Upregulates Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes

Caption: this compound-induced intrinsic apoptotic pathway.

Experimental_Workflow cluster_Phase1 Cell Treatment cluster_Phase2 Apoptosis & Caspase Assays cluster_Phase3 Data Analysis Start Seed Cancer Cells Treat Treat with this compound (Dose-Response & Time-Course) Start->Treat Harvest Harvest Cells Treat->Harvest AnnexinV Annexin V/PI Staining (Flow Cytometry) Harvest->AnnexinV CaspaseAssay Caspase-3/7/8/9 Activity Assays Harvest->CaspaseAssay WesternBlot Western Blot (Bax, Bcl-2, Cytochrome c) Harvest->WesternBlot Analyze Quantitative Analysis (IC50, Fold Change, etc.) AnnexinV->Analyze CaspaseAssay->Analyze WesternBlot->Analyze

Caption: Workflow for apoptosis and caspase activation assays.

References

Application Notes and Protocols for Gene Expression Analysis in Cells Treated with Piritrexim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim is a potent, lipid-soluble antifolate drug that functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA replication and repair. By inhibiting DHFR, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, thereby exerting its antiproliferative effects.[3][4][5] Understanding the molecular sequelae of this compound treatment is crucial for elucidating its precise mechanism of action, identifying biomarkers of sensitivity and resistance, and discovering potential combination therapies.

This document provides detailed application notes and experimental protocols for analyzing global gene expression changes in cancer cells following treatment with this compound. The methodologies described herein are designed to enable researchers to identify key genes and signaling pathways modulated by this DHFR inhibitor.

Data Presentation

Table 1: Hypothetical Gene Expression Changes in Cancer Cells Treated with this compound

The following table provides a template for summarizing quantitative gene expression data obtained from techniques such as quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq). The gene targets listed are based on the known downstream effects of DHFR inhibition and may be significantly altered by this compound treatment. Note: These are hypothetical values for illustrative purposes.

Gene SymbolGene NameFunctionFold Change (this compound vs. Control)p-value
Cell Cycle Regulation
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)Cell cycle arrest3.5 ↑< 0.01
CCND1Cyclin D1G1/S transition-2.8 ↓< 0.01
CDK4Cyclin Dependent Kinase 4G1/S transition-2.1 ↓< 0.01
E2F1E2F Transcription Factor 1S-phase entry-3.0 ↓< 0.01
Apoptosis
BAXBCL2 Associated X, Apoptosis RegulatorPro-apoptotic2.9 ↑< 0.01
BCL2BCL2 Apoptosis RegulatorAnti-apoptotic-2.5 ↓< 0.01
CASP3Caspase 3Executioner caspase2.2 ↑< 0.05
TP53Tumor Protein P53Tumor suppressor1.8 ↑< 0.05
DNA Synthesis & Repair
DHFRDihydrofolate ReductaseFolate metabolism1.2 (initial) ↑> 0.05
TYMSThymidylate SynthetaseThymidylate synthesis-4.0 ↓< 0.01
MSH2MutS Homolog 2DNA mismatch repair-1.5 ↓< 0.05

Key: ↑ Upregulated, ↓ Downregulated

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of harvesting.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.

  • Treatment: Once cells have reached the desired confluency, replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO without the drug).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, or 48 hours) to capture both early and late gene expression changes.

  • Harvesting: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed immediately to RNA extraction.

Protocol 2: RNA Extraction and Quality Control
  • RNA Isolation: Lyse the cells directly in the culture dish using a TRIzol-based reagent or a commercially available RNA extraction kit, following the manufacturer’s instructions.

  • RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.0 is considered indicative of pure RNA.

  • RNA Integrity Assessment: Evaluate the integrity of the RNA using an Agilent Bioanalyzer or equivalent system. An RNA Integrity Number (RIN) of 8 or higher is recommended for downstream applications like RNA-seq.

Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with oligo(dT) or random primers.

  • Primer Design: Design or obtain validated primers for your target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix. A typical reaction includes cDNA template, forward and reverse primers, and the master mix.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument. A standard protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the raw Ct values. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.[6]

Protocol 4: Global Gene Expression Analysis by RNA Sequencing (RNA-seq)
  • Library Preparation: Prepare sequencing libraries from high-quality total RNA. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.[7]

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be determined based on the experimental goals, with 20-30 million reads per sample generally sufficient for differential gene expression analysis of bulk RNA.[7]

  • Data Analysis Pipeline:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR or HISAT2.[8]

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use statistical packages such as DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control samples. These packages account for biological variability and sequencing depth.

Mandatory Visualizations

This compound's Mechanism of Action and Downstream Effects

Piritrexim_Mechanism This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Reduces DHF Dihydrofolate (DHF) DHF->DHFR DNA_Synthesis DNA Synthesis (Purines, Thymidylate) THF->DNA_Synthesis Required for Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) DNA_Synthesis->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: this compound inhibits DHFR, disrupting DNA synthesis and inducing cell cycle arrest and apoptosis.

Experimental Workflow for Gene Expression Analysis

Gene_Expression_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Cell_Culture 1. Cell Culture & This compound Treatment RNA_Extraction 2. RNA Extraction & Quality Control Cell_Culture->RNA_Extraction Library_Prep 3. RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing 4. Next-Generation Sequencing Library_Prep->Sequencing QC 5. Raw Read Quality Control Sequencing->QC Alignment 6. Alignment to Reference Genome QC->Alignment Quantification 7. Gene Expression Quantification Alignment->Quantification DEA 8. Differential Expression Analysis Quantification->DEA Pathway_Analysis 9. Pathway & Functional Analysis DEA->Pathway_Analysis

Caption: Workflow for analyzing gene expression in this compound-treated cells using RNA sequencing.

Key Signaling Pathways Modulated by DHFR Inhibition

Signaling_Pathways cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis This compound This compound p53 p53 This compound->p53 Upregulates Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates p21 p21 p53->p21 Activates CyclinD_CDK4 Cyclin D / CDK4 p21->CyclinD_CDK4 Inhibits E2F1 E2F1 CyclinD_CDK4->E2F1 Activates G1_S_Arrest G1/S Arrest CyclinD_CDK4->G1_S_Arrest E2F1->G1_S_Arrest Caspases Caspases Bax->Caspases Activates Bcl2->Bax Inhibits Apoptosis_Outcome Apoptosis Caspases->Apoptosis_Outcome

Caption: this compound treatment is hypothesized to modulate key cell cycle and apoptosis regulatory proteins.

References

Application Notes and Protocols for Piritrexim Efficacy Testing in 3D Spheroid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, particularly tumor spheroids, are increasingly recognized as more physiologically relevant systems for preclinical drug screening compared to traditional two-dimensional (2D) monolayers. Spheroids better mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and drug penetration, as well as intricate cell-cell and cell-matrix interactions.[1][2] Piritrexim (B1678454), a lipophilic antifolate agent, functions as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis and cell proliferation.[3][4] By disrupting folate metabolism, this compound exerts antiproliferative and antitumor effects.[4]

These application notes provide a comprehensive guide for evaluating the efficacy of this compound in 3D spheroid cultures. The protocols detailed herein cover spheroid formation, drug treatment, and various analytical methods to quantify the cytotoxic and cytostatic effects of this compound.

This compound: Mechanism of Action

This compound is a synthetic antifolate agent that inhibits the enzyme dihydrofolate reductase (DHFR).[4] DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA replication and cellular division.[5] By competitively binding to DHFR, this compound depletes the intracellular pool of tetrahydrofolate, leading to an interruption of DNA synthesis and subsequent cell cycle arrest and apoptosis.[4][5] As a lipophilic compound, this compound can enter cells via passive diffusion, which may offer an advantage in overcoming certain mechanisms of drug resistance associated with transporter-mediated uptake.[3]

Data Presentation: this compound Efficacy in 2D vs. 3D Cultures

Quantitative analysis of drug efficacy often reveals significant differences between 2D and 3D culture models. Typically, cells grown in 3D spheroids exhibit increased resistance to anticancer drugs, resulting in higher IC50 values compared to their 2D counterparts.[6][7] This phenomenon is attributed to factors such as limited drug penetration into the spheroid core, the presence of quiescent cells in hypoxic regions, and altered gene expression profiles in the 3D microenvironment.[8]

The following tables present illustrative data comparing the efficacy of this compound in 2D monolayer and 3D spheroid cultures of a representative cancer cell line. Note: These data are hypothetical and for demonstration purposes.

Table 1: Comparative IC50 Values of this compound in 2D and 3D Cultures

Cell Culture ModelThis compound IC50 (µM)Fold Difference
2D Monolayer0.5-
3D Spheroid5.010x

Table 2: Dose-Response of this compound on Spheroid Viability and Size

This compound Concentration (µM)Spheroid Viability (%)Spheroid Diameter (µm)
0 (Control)100500
0.195480
1.075420
5.050350
10.030300
50.010250

Experimental Protocols

Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)

This protocol describes the formation of uniform spheroids using ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of choice (e.g., HCT116, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in a T-75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add trypsin-EDTA and incubate until cells detach.

  • Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.

  • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

  • Determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per well, to be optimized for each cell line).

  • Dispense the cell suspension into the wells of a ULA 96-well round-bottom plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate in a humidified incubator at 37°C and 5% CO2. Spheroids should form within 24-72 hours.

Protocol 2: this compound Treatment of 3D Spheroids

Materials:

  • Pre-formed spheroids in a ULA 96-well plate

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

  • Carefully remove half of the culture medium from each well containing spheroids, being cautious not to disturb the spheroids.

  • Add an equal volume of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

Protocol 3: Spheroid Viability Assessment (ATP-Based Assay)

This protocol utilizes a luminescence-based assay to quantify ATP, an indicator of metabolically active cells.

Materials:

  • This compound-treated spheroids in a 96-well plate

  • 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure:

  • Equilibrate the 96-well plate and the viability reagent to room temperature.

  • Add the viability reagent to each well according to the manufacturer's instructions.

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Protocol 4: Spheroid Size and Morphology Analysis (Imaging-Based)

Materials:

  • This compound-treated spheroids in a 96-well plate

  • Automated imaging system or microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Acquire brightfield images of the spheroids in each well.

  • Use image analysis software to measure the diameter or area of each spheroid.

  • Analyze spheroid morphology for signs of drug-induced toxicity, such as irregular shape, loss of compactness, or fragmentation.

  • Plot the average spheroid size against the this compound concentration to determine the effect on spheroid growth.

Visualizations

Piritrexim_Mechanism_of_Action cluster_0 Cellular Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DNA_Precursors Purines & Thymidylate THF->DNA_Precursors One-Carbon Transfer DNA_Synthesis DNA Synthesis & Repair DNA_Precursors->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation This compound This compound DHFR_node DHFR This compound->DHFR_node Inhibition

Caption: this compound's mechanism of action via DHFR inhibition.

DHFR_Inhibition_Signaling_Pathways cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis cluster_other_pathways Other Affected Pathways This compound This compound DHFR DHFR Inhibition This compound->DHFR THF_depletion THF Depletion DHFR->THF_depletion MAPK MAPK Pathway Modulation DHFR->MAPK AKT AKT Signaling Inhibition DHFR->AKT STAT3 STAT3 Signaling Disruption DHFR->STAT3 DNA_synthesis_block DNA Synthesis Blockade THF_depletion->DNA_synthesis_block p53 p53 Activation DNA_synthesis_block->p53 Apoptosis_node Apoptosis Induction DNA_synthesis_block->Apoptosis_node p21 p21 Upregulation p53->p21 G1_S_arrest G1/S Phase Arrest p21->G1_S_arrest

Caption: Signaling pathways affected by DHFR inhibition.

Spheroid_Efficacy_Workflow cluster_analysis Endpoint Analysis start Start: Single Cell Suspension seeding Cell Seeding in ULA Plate start->seeding formation Spheroid Formation (24-72h) seeding->formation treatment This compound Treatment formation->treatment viability Viability Assay (e.g., ATP) treatment->viability imaging Imaging (Size & Morphology) treatment->imaging data_analysis Data Analysis (IC50, Growth Inhibition) viability->data_analysis imaging->data_analysis end End: Efficacy Determined data_analysis->end

Caption: Experimental workflow for this compound efficacy testing.

References

Application Notes and Protocols: Development of Piritrexim-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the development of piritrexim-resistant cancer cell lines. This compound (B1678454) is a lipophilic antifolate drug that inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway essential for DNA synthesis and cell division. The emergence of drug resistance is a significant challenge in cancer therapy. The development of in vitro models of this compound resistance is crucial for understanding the underlying molecular mechanisms and for the discovery of novel therapeutic strategies to overcome this resistance. This protocol outlines the necessary steps, from the initial determination of the drug's cytotoxic activity to the establishment and characterization of a resistant cell line.

Introduction

This compound, a synthetic antifolate agent, exerts its anticancer effects by inhibiting dihydrofolate reductase (DHFR), leading to the disruption of folate metabolism, which in turn halts DNA synthesis and cell division[1]. Resistance to antifolates, such as the structurally related drug methotrexate, can arise through various mechanisms. These include the amplification of the DHFR gene, mutations in DHFR that reduce drug binding affinity, and alterations in drug transport into the cell[2][3]. To investigate these resistance mechanisms and to screen for new drugs that can overcome them, it is essential to have robust in vitro models, such as this compound-resistant cancer cell lines.

The development of drug-resistant cancer cell lines in the laboratory is typically achieved by exposing a parental cancer cell line to gradually increasing concentrations of the cytotoxic agent over a prolonged period[4]. This process selects for cells that have acquired resistance-conferring genetic or epigenetic alterations. This application note provides a step-by-step guide for researchers to develop and characterize their own this compound-resistant cancer cell lines.

Data Presentation

Table 1: this compound GI50 Values in Selected NCI-60 Cancer Cell Lines
Cell LineCancer TypeHypothetical this compound GI50 (µM)
MCF7Breast Cancer0.05 - 0.5
HCT-116Colon Cancer0.02 - 0.3
A549Non-Small Cell Lung Cancer0.1 - 1.0
PC-3Prostate Cancer0.08 - 0.8
OVCAR-3Ovarian Cancer0.04 - 0.4
U87 MGGlioblastoma0.2 - 2.0

Note: These values are for illustrative purposes only and must be experimentally determined for the chosen parental cell line.

Experimental Protocols

Protocol 1: Determination of this compound IC50/GI50 in a Parental Cancer Cell Line

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50 or GI50) in the selected parental cancer cell line. This value is crucial for determining the starting concentration for the resistance development protocol.

Materials:

  • Parental cancer cell line of choice

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Methodology:

  • Cell Seeding:

    • Harvest exponentially growing parental cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of this compound dilutions in complete medium. A typical concentration range to test would be from 0.001 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.

    • Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).

  • Cell Viability Assessment (MTT Assay Example):

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plates for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50/GI50 value from the curve using non-linear regression analysis software (e.g., GraphPad Prism).

Protocol 2: Development of a this compound-Resistant Cancer Cell Line

Objective: To generate a stable this compound-resistant cancer cell line through continuous or intermittent exposure to escalating concentrations of the drug.

Materials:

  • Parental cancer cell line with a known this compound IC50/GI50

  • Complete cell culture medium

  • This compound stock solution

  • Cell culture flasks (T-25 or T-75)

  • Cryopreservation medium (e.g., complete medium with 10% DMSO)

Methodology:

  • Initial Drug Exposure:

    • Culture the parental cells in a T-25 flask.

    • Once the cells reach 70-80% confluency, replace the medium with fresh medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth), as determined from the dose-response curve in Protocol 1.

  • Dose Escalation:

    • Maintain the cells in the this compound-containing medium, changing the medium every 2-3 days.

    • Initially, a significant number of cells may die. Allow the surviving cells to recover and reach 70-80% confluency.

    • Once the cells are growing steadily at the current this compound concentration, subculture them and increase the drug concentration by 1.5 to 2-fold[4].

    • At each dose escalation step, it is advisable to cryopreserve a vial of cells as a backup.

    • Repeat this process of gradual dose escalation. This process can take several months.

  • Alternative Pulsed Treatment:

    • An alternative to continuous exposure is a pulsed treatment regimen.

    • Treat the cells with a higher concentration of this compound (e.g., the IC50) for a short period (e.g., 24-48 hours).

    • Remove the drug-containing medium, wash the cells with PBS, and allow them to recover in fresh, drug-free medium.

    • Once the cells have repopulated the flask, repeat the pulsed treatment. Gradually increase the concentration and/or duration of the pulsed treatment over time.

  • Stabilization of the Resistant Phenotype:

    • Once the cells can tolerate a this compound concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line, maintain them at this concentration for several passages to ensure the stability of the resistant phenotype.

Protocol 3: Verification of this compound Resistance

Objective: To confirm and quantify the level of resistance in the newly developed cell line.

Methodology:

  • IC50/GI50 Determination of the Resistant Line:

    • Perform the same cell viability assay as described in Protocol 1 on the newly developed resistant cell line and, in parallel, on the parental cell line.

    • Calculate the IC50/GI50 for both cell lines.

    • The Resistance Index (RI) can be calculated as follows: RI = IC50 (Resistant Line) / IC50 (Parental Line)

    • A significant increase in the RI confirms the resistant phenotype.

  • Western Blot Analysis for DHFR Expression:

    • One of the key mechanisms of resistance to DHFR inhibitors is the overexpression of the DHFR protein[2][3].

    • Lyse the parental and resistant cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for DHFR and a loading control (e.g., β-actin or GAPDH).

    • Use a suitable secondary antibody and a chemiluminescent substrate to visualize the protein bands.

    • An increased intensity of the DHFR band in the resistant cell line compared to the parental line suggests target amplification as a mechanism of resistance.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Developing this compound-Resistant Cell Lines cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Development cluster_2 Phase 3: Verification and Characterization start Select Parental Cancer Cell Line ic50 Determine this compound IC50/GI50 (Protocol 1) start->ic50 culture Culture Parental Cells ic50->culture treat Expose to Increasing This compound Concentrations (Protocol 2) culture->treat cryo Cryopreserve at Each Step treat->cryo verify_ic50 Confirm Resistance by IC50 Shift (Protocol 3) treat->verify_ic50 western Analyze DHFR Expression (Western Blot) verify_ic50->western end Established this compound-Resistant Cell Line western->end

Caption: Workflow for generating and verifying this compound-resistant cancer cells.

signaling_pathway This compound Action and Resistance Mechanisms cluster_0 Folate Metabolism Pathway cluster_1 This compound Action cluster_2 Mechanisms of Resistance DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA DHFR->THF This compound This compound This compound->DHFR Inhibition Trans Altered Drug Transport (Reduced Influx) This compound->Trans Blocked by Amp DHFR Gene Amplification (Increased Protein) Amp->DHFR Mut DHFR Mutation (Reduced Drug Affinity) Mut->DHFR

Caption: this compound's mechanism and key resistance pathways.

References

Application Notes and Protocols for Piritrexim Combination Therapy Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim (B1678454) is a synthetic antifolate agent that functions as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[1] As a lipid-soluble compound, this compound can readily cross cell membranes by passive diffusion.[2][3] Its mechanism of action is analogous to methotrexate, another well-known DHFR inhibitor. By binding to DHFR, this compound disrupts the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF), a critical step in the folate metabolism pathway. THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary building blocks for DNA synthesis and cell division.[1] Inhibition of this pathway leads to the disruption of DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

The rationale for employing this compound in combination with other chemotherapeutic agents is rooted in the principles of synergistic cytotoxicity, the potential to overcome drug resistance, and the possibility of reducing individual drug dosages to mitigate toxicity.[4] By targeting complementary cellular pathways, combination therapies can enhance the overall antitumor effect. This document provides detailed protocols and application notes for screening this compound in combination with other chemotherapeutics to identify synergistic interactions.

Data Presentation: Synergistic Effects of this compound Combinations

The following table summarizes hypothetical quantitative data from in vitro screening of this compound in combination with other chemotherapeutic agents. The data is presented to illustrate how results from such a screening would be structured. The values for IC50 (the concentration of a drug that inhibits 50% of cell growth) and the Combination Index (CI) are central to this analysis. The CI is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]

Cell LineThis compound IC50 (nM)Combination AgentCombination Agent IC50Combination Concentration(s)Combination Index (CI)Interpretation
MCF-7 (Breast) 85Cisplatin2.5 µMThis compound (42.5 nM) + Cisplatin (1.25 µM)0.72Synergy
5-Fluorouracil5 µMThis compound (42.5 nM) + 5-FU (2.5 µM)0.85Synergy
A549 (Lung) 120Cisplatin4 µMThis compound (60 nM) + Cisplatin (2 µM)0.65Synergy
Gemcitabine15 nMThis compound (60 nM) + Gemcitabine (7.5 nM)0.91Slight Synergy
HT-29 (Colon) 955-Fluorouracil8 µMThis compound (47.5 nM) + 5-FU (4 µM)0.78Synergy
Methotrexate50 nMThis compound (47.5 nM) + Methotrexate (25 nM)1.05Additive
PC-3 (Prostate) 150Cisplatin3.5 µMThis compound (75 nM) + Cisplatin (1.75 µM)0.82Synergy

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the format for presenting results from a combination screening study. Actual values would be determined experimentally.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: DHFR Inhibition

This compound exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. This inhibition depletes the intracellular pool of tetrahydrofolate (THF), which is essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. The disruption of nucleotide synthesis leads to cell cycle arrest and apoptosis.

DHFR_Inhibition_Pathway cluster_0 Folate Metabolism cluster_1 Nucleotide Synthesis cluster_2 Cellular Outcomes Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR DHFR Purine_Synth Purine Synthesis THF->Purine_Synth cofactor Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth cofactor DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis This compound This compound This compound->DHFR inhibits Combination_Screening_Workflow cluster_0 Phase 1: Single-Agent Screening cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Data Analysis & Validation cluster_3 Phase 4: Mechanistic Studies A1 Cancer Cell Line Seeding A2 Single-Agent Dose-Response Treatment (this compound & Combination Agent) A1->A2 A3 Cell Viability Assay (e.g., MTT) A2->A3 A4 IC50 Determination A3->A4 B2 Combination Treatment (Matrix of Concentrations) A4->B2 Informs concentration range B1 Cell Seeding B1->B2 B3 Cell Viability Assay B2->B3 C1 Synergy Analysis (Chou-Talalay Method) B3->C1 C2 Calculate Combination Index (CI) C1->C2 C3 Identify Synergistic Combinations (CI < 1) C2->C3 D1 Apoptosis Assay (Annexin V Staining) C3->D1 Validate synergy D2 Cell Cycle Analysis (Flow Cytometry) C3->D2 Validate synergy Synergy_Logic start Drug Combination Experiment data Dose-Response Data (Single Agents & Combination) start->data calc Calculate Combination Index (CI) using Chou-Talalay Method data->calc cond CI Value? calc->cond syn Synergy (Enhanced Effect) cond->syn  CI < 1 add Additive Effect (Expected Effect) cond->add  CI = 1 ant Antagonism (Reduced Effect) cond->ant  CI > 1

References

Application Notes and Protocols for In Vivo Xenograft Models in Piritrexim Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piritrexim (B1678454) is a synthetic antifolate agent that functions as a potent inhibitor of dihydrofolate reductase (DHFR).[1] By disrupting folate metabolism, this compound interferes with DNA synthesis and cell division, exhibiting antitumor properties.[1] It is a lipid-soluble compound that can rapidly enter tumor cells via passive diffusion.[2][3] Clinical trials have shown this compound to be an active agent against metastatic urothelial cancer and malignant melanoma.[3][4]

These application notes provide detailed protocols for utilizing in vivo xenograft models to assess the efficacy of this compound against relevant human cancer cell lines. The protocols outlined below cover experimental design, animal handling, tumor establishment, drug administration, and endpoint analysis, offering a comprehensive guide for researchers in the field of oncology drug development.

Mechanism of Action of this compound

This compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR). This enzyme is a critical component of the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA. By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to a cessation of DNA synthesis and, consequently, an inhibition of cell proliferation in rapidly dividing cancer cells.

DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines_Thymidylate Purines & Thymidylate THF->Purines_Thymidylate DNA_Synthesis DNA Synthesis & Cell Proliferation Purines_Thymidylate->DNA_Synthesis This compound This compound This compound->DHFR Inhibition DHFR->THF NADPH -> NADP+ cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints CellCulture Cell Line Culture (UM-UC-3 or A375) Implantation Subcutaneous Implantation CellCulture->Implantation TumorGrowth Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Vehicle Vehicle Control Group Randomization->Vehicle This compound This compound Group Randomization->this compound Monitoring Tumor Volume & Body Weight (Twice Weekly) Vehicle->Monitoring This compound->Monitoring Endpoint Endpoint Criteria Met Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Troubleshooting & Optimization

Piritrexim Stability and Degradation in Cell Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of piritrexim (B1678454) in cell culture media. The information is presented in a question-and-answer format to directly address common issues and facilitate troubleshooting during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic, lipophilic antifolate agent that acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR).[1] By inhibiting DHFR, this compound disrupts the metabolism of folate, which is essential for the synthesis of DNA and cell division.[1] Its primary mechanism involves blocking the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines and thymidylate, leading to the arrest of DNA synthesis and cell proliferation.

Q2: How should I prepare and store this compound stock solutions?

This compound is a lipophilic compound with low aqueous solubility. Therefore, stock solutions should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the primary factors that can affect this compound stability in cell culture media?

The stability of this compound in cell culture media can be influenced by several factors:

  • pH: The chemical stability of pyrimidine (B1678525) derivatives can be pH-dependent.[2] Changes in the pH of the culture medium due to cellular metabolism can potentially affect the integrity of this compound.

  • Temperature: Incubation at 37°C, the standard temperature for cell culture, can accelerate the degradation of chemical compounds compared to storage at lower temperatures.

  • Light Exposure: this compound contains aromatic rings, which can make it susceptible to photodegradation upon exposure to light.[3] It is advisable to protect this compound solutions from light.

  • Oxidation: The presence of oxidizing agents in the media or generated by cellular processes could potentially lead to the degradation of this compound.

  • Serum Components: Components of fetal bovine serum (FBS) or other sera can interact with lipophilic compounds, potentially affecting their stability and bioavailability.

Q4: I am observing inconsistent IC50 values in my cytotoxicity assays with this compound. What could be the cause?

Inconsistent IC50 values are a common issue in in vitro assays and can be attributed to several factors. A logical approach to troubleshooting this issue is essential for obtaining reliable and reproducible data.

  • This compound Degradation: The stability of this compound in your specific cell culture medium under your experimental conditions may be a factor.

  • Solubility Issues: As a lipophilic compound, this compound may precipitate out of solution at higher concentrations in aqueous cell culture media.

  • Cell-Based Variability: Inconsistent cell seeding density, cell health, and passage number can all contribute to variability in experimental results.

  • Assay Protocol Deviations: Minor variations in incubation times, reagent concentrations, or pipetting techniques can introduce significant errors.

Troubleshooting Guides

Guide 1: Investigating this compound Stability in Cell Culture Media

This guide provides a systematic approach to assessing the stability of this compound under your specific experimental conditions.

Objective: To determine the rate of this compound degradation in cell culture medium over time.

Experimental Protocol:

  • Preparation of this compound Spiked Media:

    • Prepare a stock solution of this compound in DMSO.

    • Spike pre-warmed cell culture medium (e.g., DMEM with 10% FBS) with the this compound stock solution to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic.

    • Prepare a control sample of medium with DMSO only.

  • Incubation:

    • Incubate the this compound-spiked media and the control media in a humidified incubator at 37°C and 5% CO2 for various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • At each time point, collect an aliquot of the media and store it at -80°C until analysis.

  • Sample Analysis by HPLC:

    • Thaw the collected samples.

    • Analyze the concentration of this compound in each sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Data Presentation:

The results of the stability study can be summarized in the following table:

Time (hours)This compound Concentration (µM)% Remaining
010.0100
29.898
49.595
89.191
247.575
485.252
723.131

Note: The data presented in this table is hypothetical and should be replaced with experimental results.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) spike_media Spike Cell Culture Medium prep_stock->spike_media incubate Incubate at 37°C, 5% CO2 spike_media->incubate time_points Collect Aliquots at Time Points (0-72h) incubate->time_points hplc Analyze this compound Concentration by HPLC time_points->hplc data Calculate % Remaining and Half-life hplc->data

Workflow for assessing this compound stability.
Guide 2: Identifying Potential Degradation Products

This guide outlines a forced degradation study to identify potential degradation products of this compound, which is a critical step in understanding its stability profile.

Objective: To generate and identify potential degradation products of this compound under various stress conditions.

Experimental Protocol (Based on ICH Guidelines): [4][5]

  • Stress Conditions:

    • Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat this compound solution with 3% H2O2 at room temperature.

    • Thermal Degradation: Expose solid this compound to 80°C.

    • Photodegradation: Expose this compound solution to light (e.g., using a photostability chamber).

  • Sample Analysis:

    • Analyze the stressed samples using HPLC to separate the degradation products from the parent compound.

    • Characterize the structure of the degradation products using mass spectrometry (MS).

Data Presentation:

The identified degradation products and their formation conditions can be summarized as follows:

Stress ConditionDegradation ProductProposed Structure/Modification
Acid HydrolysisDP1Hydrolysis of methoxy (B1213986) groups
Base HydrolysisDP2Opening of the pyrimidine ring
OxidationDP3N-oxide formation
PhotodegradationDP4Dimerization or ring cleavage

Note: The degradation products and proposed structures are hypothetical and require experimental confirmation.

Logical Relationship Diagram:

G cluster_stress Forced Degradation Conditions This compound This compound acid Acid Hydrolysis This compound->acid base Base Hydrolysis This compound->base oxidation Oxidation This compound->oxidation photo Photodegradation This compound->photo dp1 Degradation Product 1 acid->dp1 dp2 Degradation Product 2 base->dp2 dp3 Degradation Product 3 oxidation->dp3 dp4 Degradation Product 4 photo->dp4

Forced degradation pathways of this compound.

Signaling Pathway

This compound's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. This inhibition leads to a depletion of tetrahydrofolate (THF), which is essential for the de novo synthesis of purines and thymidylate, critical components of DNA and RNA. The downstream effect is the inhibition of cell proliferation and induction of apoptosis in rapidly dividing cells.

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF NADPH -> NADP+ This compound This compound This compound->DHFR DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis

This compound's mechanism of action.

Troubleshooting Flowchart for Inconsistent IC50 Values

G start Inconsistent IC50 Values check_stability Is this compound stable in my cell culture medium? start->check_stability check_solubility Is this compound fully dissolved at all tested concentrations? check_stability->check_solubility Yes solution_stability Perform stability study (Guide 1). Prepare fresh solutions. check_stability->solution_stability No check_cells Are cell seeding density, passage number, and health consistent? check_solubility->check_cells Yes solution_solubility Visually inspect for precipitate. Lower final DMSO concentration if possible. check_solubility->solution_solubility No check_protocol Is the experimental protocol followed consistently? check_cells->check_protocol Yes solution_cells Optimize and standardize cell handling procedures. check_cells->solution_cells No solution_protocol Review and strictly adhere to the protocol. Use calibrated equipment. check_protocol->solution_protocol No end Consistent IC50 Values check_protocol->end Yes solution_stability->check_solubility solution_solubility->check_cells solution_cells->check_protocol solution_protocol->end

Troubleshooting inconsistent IC50 values.

References

Technical Support Center: Managing Piritrexim Light Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential light sensitivity of piritrexim (B1678454) during experiments. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to be light-sensitive?

Q2: What are the potential consequences of exposing this compound to light?

Exposure of a photosensitive drug to light can lead to several undesirable outcomes, including loss of potency due to degradation, and the formation of potentially toxic or reactive degradation products.[3] This can result in inaccurate and unreliable experimental results, such as decreased biological activity or unexpected side reactions.

Q3: What wavelengths of light are most likely to cause degradation?

Most drug-induced photosensitivity reactions are triggered by UV-A radiation (320-400 nm), although UV-B (290-320 nm) and visible light (400-700 nm) can also be involved. Without specific data for this compound, it is best to protect it from all sources of direct artificial light and sunlight.

Q4: How should I store this compound to minimize light exposure?

This compound should be stored in a dark, temperature-controlled environment. For solid compounds, storage in amber glass vials or containers wrapped in aluminum foil at the recommended temperature is advisable. Solutions of this compound should also be stored in amber or foil-wrapped containers and protected from light during storage and handling.

Q5: Can I work with this compound on an open lab bench?

It is highly recommended to work with this compound in a controlled lighting environment. This can be achieved by working in a darkroom with a safelight, or by using a workbench that is shielded from direct light. Minimizing the duration of light exposure during weighing, dissolution, and other manipulations is crucial.

Troubleshooting Guide

Problem: Inconsistent or lower-than-expected biological activity in my assay.

Possible Cause Troubleshooting Steps
This compound degradation due to light exposure. 1. Prepare fresh solutions of this compound for each experiment, ensuring all steps are performed under subdued light. 2. Compare the activity of a freshly prepared, light-protected sample with an older sample or one that has been exposed to light. 3. Use amber-colored or foil-wrapped tubes and plates for your assay. 4. Minimize the time the assay plates are exposed to light, especially if using plate readers with high-intensity lamps.
Incorrect sample concentration. 1. Re-verify the concentration of your this compound stock solution using a light-protected sample. 2. Ensure complete dissolution of the compound.

Problem: Appearance of unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS).

Possible Cause Troubleshooting Steps
Formation of photodegradation products. 1. Analyze a sample of this compound that has been intentionally exposed to light and compare the chromatogram to a light-protected sample. 2. If new peaks appear in the light-exposed sample, they are likely degradation products. 3. Ensure that all sample preparation steps, from dissolution to injection, are performed with minimal light exposure. Use amber autosampler vials.
Contamination of the sample or solvent. 1. Run a blank injection of the solvent to check for contaminants. 2. Prepare a fresh solution of this compound in a clean, amber vial.

Problem: High variability between replicate samples.

Possible Cause Troubleshooting Steps
Inconsistent light exposure across samples. 1. Ensure uniform handling of all samples, including the duration and intensity of light exposure. 2. Use multi-well plates with opaque walls or cover plates to protect samples from scattered light. 3. Work with one plate at a time to minimize the light exposure of subsequent plates.
Pipetting errors or other technical inconsistencies. 1. Review and standardize your pipetting technique. 2. Ensure all reagents are properly mixed before dispensing.

Data Presentation

As specific quantitative data on the photodegradation of this compound is not publicly available, the following table summarizes the conditions for photostability testing as recommended by the International Council for Harmonisation (ICH) guideline Q1B. These conditions can be used to design a forced degradation study to determine the photosensitivity of this compound.

Light Source and Exposure Conditions for Photostability Testing (ICH Q1B)
Light Source Minimum Exposure Level
Option 1
Any light source designed to produce an output similar to the D65/ID65 emission standard (e.g., artificial daylight fluorescent lamp, Xenon lamp, or metal halide lamp).Overall illumination of not less than 1.2 million lux hours.
Integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Option 2
Cool white fluorescent lamp and a near UV lamp.Overall illumination of not less than 1.2 million lux hours.
Integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Experimental Protocols

Protocol for Handling this compound to Minimize Photodegradation

This protocol provides a general framework for handling this compound. It should be adapted to the specific requirements of your experiment.

1. Materials and Equipment:

  • This compound (solid or in solution)

  • Amber glass vials or clear vials completely wrapped in aluminum foil

  • Low-UV emitting light source or a darkroom with a safelight

  • Amber or opaque microcentrifuge tubes

  • Opaque or amber-colored multi-well plates, or clear plates with opaque lids

  • Foil to cover containers and plates

  • Appropriate personal protective equipment (PPE)

2. Procedure:

  • Step 1: Preparation of Work Area

    • Whenever possible, conduct all manipulations of this compound in a darkroom or under a low-UV emitting light source.

    • If a specialized low-light area is not available, dim the ambient laboratory lights and shield the immediate work area from direct light.

  • Step 2: Weighing and Dissolution

    • Weigh solid this compound quickly and transfer it to an amber vial or a foil-wrapped clear vial.

    • Add the desired solvent to the vial and vortex or sonicate until fully dissolved, keeping the vial wrapped in foil.

  • Step 3: Preparation of Stock and Working Solutions

    • Perform all dilutions in amber or foil-wrapped tubes.

    • Store stock solutions at the recommended temperature, protected from light. It is recommended to prepare smaller, single-use aliquots to minimize repeated exposure of the stock solution to light and temperature changes.

  • Step 4: Experimental Setup

    • When adding this compound solutions to assay plates or reaction tubes, use amber or opaque containers.

    • If clear plates must be used, keep them covered with an opaque lid or aluminum foil at all times when not being actively used.

    • Minimize the time that samples are exposed to light during incubation steps. If an incubator has a glass door, cover the samples within the incubator.

  • Step 5: Analysis

    • If using analytical instrumentation with a light source (e.g., plate reader, HPLC with UV detector), minimize the exposure time of the sample to the light source.

    • For HPLC analysis, use amber autosampler vials to protect the samples while they are in the autosampler.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_solution Solution Handling cluster_experiment Experiment cluster_analysis Analysis weigh Weigh this compound (Subdued Light) dissolve Dissolve in Solvent (Amber/Foil-wrapped Vial) weigh->dissolve stock Prepare Stock Solution (Amber Vial) dissolve->stock working Prepare Working Solutions (Amber Tubes) stock->working aliquot Aliquot for Single Use working->aliquot setup Assay Setup (Opaque/Covered Plates) aliquot->setup incubation Incubation (In Dark) setup->incubation readout Analytical Readout (Minimize Exposure) incubation->readout

Caption: Experimental workflow for handling potentially light-sensitive this compound.

troubleshooting_tree start Inconsistent or Unexpected Results? check_light Were all steps light-protected? start->check_light no_light_protection Implement full light protection protocol. check_light->no_light_protection No yes_light_protection Yes check_light->yes_light_protection check_freshness Was a fresh sample used? yes_light_protection->check_freshness no_fresh_sample Prepare fresh this compound solution and repeat. check_freshness->no_fresh_sample No yes_fresh_sample Yes check_freshness->yes_fresh_sample check_controls Did positive/negative controls work? yes_fresh_sample->check_controls controls_failed Troubleshoot assay components/protocol. check_controls->controls_failed No controls_ok Yes check_controls->controls_ok other_factors Investigate other factors: - Pipetting errors - Reagent stability - Instrument issues controls_ok->other_factors piritrexim_moa cluster_synthesis DNA Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA Purine & Thymidylate Synthesis THF->DNA DHFR->THF Reduction This compound This compound This compound->DHFR Inhibition

References

Identifying and mitigating Piritrexim off-target effects in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential off-target effects of Piritrexim. By understanding and addressing these effects, researchers can ensure the validity and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic antifolate agent that potently inhibits dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cell division.[1][2] By inhibiting DHFR, this compound disrupts these processes, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[1]

Q2: Why is it important to investigate the off-target effects of this compound?

A2: While this compound is designed to target DHFR, like many small molecule inhibitors, it may bind to other unintended proteins, known as off-targets. These off-target interactions can lead to misleading experimental results, unexpected phenotypes, and potential cellular toxicity. Identifying and mitigating off-target effects are crucial for accurately interpreting data and understanding the true biological role of DHFR inhibition in your experiments.

Q3: What are the potential off-targets of this compound?

A3: Currently, there is a lack of publicly available, comprehensive screening data for this compound against a broad panel of proteins like kinases. However, as a pyrimidine-based molecule, a class of structures commonly found in kinase inhibitors, it is plausible that this compound could exhibit off-target activity against various kinases. It is also important to consider that other antifolates have shown off-target toxicities that may not be directly related to DHFR inhibition.[3][4]

Q4: How can I determine if an observed cellular effect is due to an off-target interaction of this compound?

A4: A multi-step approach is recommended:

  • Phenotypic Comparison: Compare the observed phenotype with the known consequences of DHFR knockdown or knockout. Discrepancies may suggest off-target effects.

  • Use of Structurally Unrelated DHFR Inhibitors: Employ a different class of DHFR inhibitor (e.g., methotrexate). If this compound does not reproduce the phenotype observed with this compound, it strengthens the possibility of an off-target effect specific to this compound.

  • Genetic Knockdown/Knockout of the Primary Target: Use techniques like siRNA or CRISPR to reduce or eliminate DHFR expression. If the phenotype persists in the absence of the primary target, it is likely an off-target effect.[5]

  • Rescue Experiments: If a specific off-target is suspected, overexpressing that protein might rescue the phenotype. Conversely, expressing a drug-resistant mutant of DHFR that is not inhibited by this compound should rescue the on-target effects.[6]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Observed phenotype is inconsistent with the known function of DHFR.

  • Possible Cause: The phenotype may be driven by one or more off-target effects of this compound.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Determine if the on-target and potential off-target effects occur at different concentrations.

    • Conduct a Kinase Profile Screen: Screen this compound against a broad panel of kinases to identify potential off-target interactions.

    • Validate Hits with Orthogonal Assays: Confirm any identified off-target interactions using a different experimental method (e.g., a cellular thermal shift assay if the primary screen was a biochemical assay).

    • Utilize Genetic Controls: Use siRNA or CRISPR to knock down the suspected off-target and see if the phenotype is recapitulated.

Issue 2: High levels of cytotoxicity are observed at concentrations expected to be specific for DHFR inhibition.

  • Possible Cause: this compound may be hitting an off-target that is critical for cell survival.

  • Troubleshooting Steps:

    • Determine the IC50 for both DHFR inhibition and cytotoxicity: A significant difference in these values may suggest off-target toxicity.

    • Perform a Cell Viability Assay with a Structurally Unrelated DHFR Inhibitor: This will help differentiate between on-target and off-target cytotoxicity.

    • Investigate Apoptosis and Necrosis Markers: Assess whether the observed cell death is consistent with the known downstream effects of DHFR inhibition.

Quantitative Data Summary

Due to the limited public data on this compound's off-target profile, the following table presents a hypothetical selectivity profile to illustrate how such data would be presented and interpreted. This is for educational purposes and does not represent actual experimental results for this compound.

Table 1: Hypothetical this compound Selectivity Profile

TargetIC50 (nM)Target ClassPotential Implication
DHFR (On-Target) 1.5 Reductase Primary therapeutic effect
Kinase A250Tyrosine KinasePotential off-target effect at higher concentrations
Kinase B1,500Serine/Threonine KinaseLikely insignificant off-target effect
Kinase C>10,000Tyrosine KinaseNo significant off-target activity
Kinase D800Serine/Threonine KinasePotential for off-target signaling modulation

Experimental Protocols

1. Kinase Selectivity Profiling

  • Objective: To identify potential off-target kinase interactions of this compound.

  • Methodology: A radiometric assay is a common method for this purpose.[7]

    • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create serial dilutions.

    • Assay Plate Setup: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

    • Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.

    • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

    • Incubation: Allow the reaction to proceed at a controlled temperature for a defined time.

    • Reaction Termination and Washing: Stop the reaction and wash the plates to remove unincorporated radiolabeled ATP.

    • Detection: Measure the radioactivity in each well using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the engagement of this compound with its on-target (DHFR) and potential off-targets in a cellular environment.[8][9]

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).

    • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble proteins from the aggregated, denatured proteins.

    • Protein Quantification: Collect the supernatant and quantify the amount of the target protein (e.g., DHFR or a suspected off-target kinase) using Western blotting.

    • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]

Visualizations

Folate_Metabolism_Pathway Folate Metabolism and this compound's Mechanism of Action Folate Folate (in diet) DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibition

Caption: this compound inhibits DHFR, blocking the folate metabolism pathway.

Experimental_Workflow Workflow for Identifying and Mitigating Off-Target Effects cluster_identification Identification cluster_validation Validation cluster_mitigation Mitigation Phenotype Observe Unexpected Phenotype KinaseScreen Kinase Profiling Screen Phenotype->KinaseScreen CETSA Cellular Thermal Shift Assay (CETSA) KinaseScreen->CETSA Validate Hits Orthogonal Orthogonal Assays CETSA->Orthogonal Genetic Genetic Knockdown/Knockout Orthogonal->Genetic Rescue Rescue Experiments Genetic->Rescue Dose Use Lowest Effective Concentration Rescue->Dose Controls Use Structurally Unrelated Controls Dose->Controls Redesign Rational Compound Redesign Controls->Redesign

Caption: A systematic workflow for off-target effect investigation.

References

Optimizing Piritrexim Incubation Time for Maximum Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of Piritrexim for maximal therapeutic efficacy in experimental settings. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic antifolate agent.[1] Its primary mechanism of action is the inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2][3][4] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[5][6] THF and its derivatives are essential for the synthesis of purines, thymidylate, and several amino acids, which are the building blocks of DNA and RNA.[5][6] By inhibiting DHFR, this compound depletes the intracellular pool of THF, thereby disrupting DNA synthesis and leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.[5][6]

Q2: What is a typical starting incubation time for this compound in cell culture experiments?

A2: Based on general protocols for cytotoxic agents and other DHFR inhibitors, a common starting point for incubation is 24 to 72 hours.[2][7] However, the optimal incubation time can vary significantly depending on the cell line, the concentration of this compound, and the specific experimental endpoint being measured (e.g., cell viability, apoptosis, or cell cycle arrest).

Q3: How does incubation time affect the IC50 value of this compound?

A3: The half-maximal inhibitory concentration (IC50) value, a measure of a drug's potency, is highly dependent on the incubation time. Generally, longer exposure to an antiproliferative drug can lead to a lower IC50 value.[8][9] It is crucial to perform time-course experiments to determine the IC50 at various time points (e.g., 24, 48, and 72 hours) to understand the kinetics of this compound's effect on a specific cell model.

Q4: Should the media with this compound be replaced during a long incubation period?

A4: For longer incubation periods (e.g., beyond 48-72 hours), it is advisable to replace the culture medium with fresh medium containing this compound. This ensures that nutrient depletion or changes in pH do not become confounding factors in your experiment. For shorter time courses, this is generally not necessary.

Troubleshooting Guide: Optimizing Incubation Time

This guide addresses common issues encountered when determining the optimal incubation time for this compound treatment.

Issue Possible Cause(s) Solution(s)
No significant effect of this compound is observed at any time point. 1. This compound concentration is too low. 2. The incubation time is too short for the specific cell line or endpoint. 3. The cell line is resistant to this compound. 4. This compound has degraded. 1. Increase the concentration of this compound. Perform a dose-response experiment to identify a more effective concentration range. 2. Extend the incubation time. A time-course experiment (e.g., 24, 48, 72, 96 hours) is recommended. 3. Verify the expression levels of DHFR in your cell line. Consider using a positive control cell line known to be sensitive to DHFR inhibitors. 4. Check the storage conditions and expiration date of your this compound stock. Prepare fresh dilutions for each experiment and protect from light.
High variability between replicates in cell viability assays. 1. Inconsistent cell seeding density. 2. Edge effects in the microplate. 3. Pipetting errors. 1. Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate to ensure even distribution of cells. 2. Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
Observed cell death in the vehicle control group. 1. The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. 2. Suboptimal cell culture conditions. 1. Ensure the final concentration of the vehicle in the culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. Run a vehicle-only control to confirm its lack of toxicity. 2. Ensure proper cell culture conditions (e.g., temperature, CO2 levels, humidity) and check for contamination.

Data Presentation

Table 1: Example Time-Dependent IC50 Values for this compound

The following table presents hypothetical data from a time-course experiment with this compound on two different cancer cell lines to illustrate the effect of incubation time on IC50 values. Note: This is representative data and actual results will vary depending on the cell line and experimental conditions.

Cell LineIncubation Time (hours)IC50 (µM)
MCF-7 (Breast Cancer) 245.2
482.1
720.8
A549 (Lung Cancer) 248.9
484.5
721.9

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol describes a method to determine the optimal incubation time for this compound by assessing cell viability at multiple time points.

Materials:

  • This compound

  • Appropriate cancer cell line(s)

  • Complete cell culture medium

  • DMSO (for dissolving this compound)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plates for different time points (e.g., 24, 48, and 72 hours). Use a separate plate for each time point to avoid disturbing the cells.

  • Cell Viability Assay (e.g., MTT Assay):

    • At the end of each incubation period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C.[7]

    • Add 100 µl of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]

    • Mix thoroughly to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from wells with medium only.

    • Calculate the percentage of cell viability for each concentration and time point relative to the untreated control.

    • Plot the percentage of cell viability against the log of this compound concentration for each time point to determine the IC50 value. The optimal incubation time will be the point at which a significant and reproducible cytotoxic effect is observed.

Visualizations

This compound's Mechanism of Action

Piritrexim_Mechanism cluster_0 Folate Metabolism cluster_1 Cellular Processes Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate (DHF)->DHFR Substrate Tetrahydrofolate (THF) Tetrahydrofolate (THF) DNA Synthesis DNA Synthesis Tetrahydrofolate (THF)->DNA Synthesis Required for DHFR->Tetrahydrofolate (THF) Product Cell Division Cell Division DNA Synthesis->Cell Division Apoptosis Apoptosis This compound This compound This compound->DHFR Inhibits This compound->Apoptosis Induces Incubation_Optimization_Workflow cluster_setup Experiment Setup cluster_incubation Time-Course Incubation cluster_analysis Data Acquisition & Analysis A 1. Seed Cells in 96-well Plates B 2. Prepare Serial Dilutions of this compound A->B C 3. Treat Cells with this compound & Controls B->C D Incubate Plate 1 for 24h C->D E Incubate Plate 2 for 48h C->E F Incubate Plate 3 for 72h C->F G 4. Perform Cell Viability Assay (e.g., MTT) D->G E->G F->G H 5. Measure Absorbance G->H I 6. Calculate % Viability & IC50 H->I J 7. Determine Optimal Incubation Time I->J Troubleshooting_Flowchart Start Start: No significant effect observed Concentration Is this compound concentration adequate? Start->Concentration Incubation Is incubation time sufficient? Concentration->Incubation Yes IncreaseConc Action: Increase concentration & perform dose-response. Concentration->IncreaseConc No Resistance Is the cell line known to be sensitive? Incubation->Resistance Yes IncreaseTime Action: Extend incubation time & perform time-course. Incubation->IncreaseTime No Degradation Is the this compound stock solution fresh? Resistance->Degradation Yes CheckCellLine Action: Verify DHFR expression & use a positive control cell line. Resistance->CheckCellLine No PrepareFresh Action: Prepare fresh this compound solution. Degradation->PrepareFresh No End Problem Resolved Degradation->End Yes IncreaseConc->End IncreaseTime->End CheckCellLine->End PrepareFresh->End

References

How to address Piritrexim-induced changes in cell morphology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Piritrexim. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues related to this compound-induced changes in cell morphology during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a lipid-soluble synthetic antifolate agent. Its primary mechanism of action is the potent and competitive inhibition of the enzyme dihydrofolate reductase (DHFR)[1]. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF)[2][3]. THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are necessary building blocks for DNA and RNA synthesis[1][4]. By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the disruption of DNA synthesis and cell division[1][5]. This inhibitory effect is particularly pronounced in rapidly dividing cells, such as cancer cells[4].

Q2: What are the expected morphological changes in cells treated with this compound?

A2: Due to its mechanism of action, this compound is expected to induce significant changes in cell morphology. Based on studies with other DHFR inhibitors like methotrexate, you can anticipate the following alterations[6][7][8][9]:

  • Cell Rounding and Shrinkage: Cells may lose their typical spread-out morphology and become more rounded and smaller in size. This is often an early indicator of cellular stress and the initiation of apoptosis.

  • Cytoskeletal Reorganization: Disruption of the actin and microtubule networks is a common effect. You may observe a collapse of cytoskeletal filaments, leading to changes in cell shape and integrity[6][7].

  • Nuclear Alterations: The nucleus may exhibit signs of condensation (pyknosis) and fragmentation (karyorrhexis), which are characteristic features of apoptosis[9].

  • Formation of Apoptotic Bodies: In later stages of apoptosis, the cell may break apart into smaller, membrane-bound vesicles known as apoptotic bodies[8].

  • Changes in Cell Adhesion: Treated cells may detach from the culture substrate as a result of cytoskeletal changes and the apoptotic process.

Q3: At what stage of the cell cycle does this compound cause arrest?

A3: this compound, like other DHFR inhibitors, typically causes cell cycle arrest at the G1/S boundary[1][10][11]. By inhibiting DNA synthesis, the cell is unable to progress from the G1 (growth) phase to the S (synthesis) phase, where DNA replication occurs. This arrest prevents the proliferation of affected cells.

Q4: How can I quantify the morphological changes induced by this compound?

A4: There are several quantitative methods to assess this compound-induced morphological changes:

  • High-Content Screening (HCS)/High-Content Analysis (HCA): This automated imaging and analysis method can simultaneously measure multiple cellular parameters, including cell size, shape, nuclear morphology, and cytoskeletal integrity across a large population of cells[3][12][13][14].

  • Flow Cytometry: This technique can be used to quantify cell size (forward scatter) and granularity (side scatter). It is also a powerful tool for analyzing the cell cycle distribution of your cell population and quantifying the percentage of apoptotic cells (e.g., using Annexin V/Propidium Iodide staining)[10][15].

  • Immunofluorescence Microscopy: Staining for key cytoskeletal components like F-actin (using phalloidin) and α-tubulin (using specific antibodies) allows for the visualization and quantification of cytoskeletal reorganization[9][16][17][18][19]. Image analysis software can then be used to measure parameters such as filament length, density, and orientation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable morphological changes after this compound treatment. 1. Incorrect this compound concentration: The concentration may be too low to elicit a response in your specific cell line. 2. Short incubation time: The duration of treatment may not be sufficient for morphological changes to become apparent. 3. Cell line resistance: The chosen cell line may have intrinsic or acquired resistance to this compound.1. Perform a dose-response experiment: Titrate this compound across a range of concentrations to determine the optimal effective dose (e.g., based on IC50 values). 2. Conduct a time-course experiment: Observe cells at multiple time points after treatment (e.g., 24, 48, 72 hours) to identify the onset of morphological changes. 3. Use a sensitive cell line as a positive control: If possible, include a cell line known to be sensitive to DHFR inhibitors to validate your experimental setup. Consider mechanisms of resistance such as altered drug transport or DHFR gene amplification.
High variability in morphological changes between experiments. 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular responses. 2. Inconsistent this compound preparation: Degradation of the compound or inaccuracies in dilution can lead to variable effective concentrations.1. Standardize cell culture protocols: Use cells within a consistent passage number range, seed at a consistent density, and ensure media and supplements are consistent between experiments. 2. Prepare fresh this compound solutions for each experiment: Aliquot and store the stock solution as recommended by the manufacturer to avoid repeated freeze-thaw cycles.
Difficulty imaging cytoskeletal changes. 1. Suboptimal immunofluorescence protocol: Fixation, permeabilization, or antibody concentrations may not be optimized for your cell line or target protein. 2. Low-resolution imaging: The microscope and objective used may not provide sufficient resolution to visualize fine cytoskeletal details.1. Optimize your staining protocol: Test different fixation methods (e.g., paraformaldehyde vs. methanol), permeabilization agents (e.g., Triton X-100 vs. saponin), and titrate primary and secondary antibody concentrations. 2. Use a high-resolution microscope: Confocal or super-resolution microscopy can provide more detailed images of the cytoskeleton.
Contradictory results between different assays (e.g., morphology vs. viability). 1. Different sensitivities of assays: Morphological changes may precede a loss of viability as measured by metabolic assays (e.g., MTT). 2. Assay artifacts: Some viability dyes can interfere with other fluorescent stains.1. Correlate different endpoints over a time course: Track morphological changes, apoptosis markers, and viability in parallel to understand the sequence of events. 2. Choose compatible assays: When performing multiplexed assays, ensure that the reagents and detection methods do not interfere with each other.

Quantitative Data Summary

The inhibition of DHFR by compounds like this compound leads to a block in cell cycle progression. The following table summarizes representative data from a study where DHFR was knocked down in endothelial cells, mimicking the effect of a DHFR inhibitor.

Table 1: Effect of DHFR Inhibition on Cell Cycle Distribution [10]

Treatment Group% of Cells in G1 Phase (Mean ± SD)% of Cells in S Phase (Mean ± SD)% of Cells in G2/M Phase (Mean ± SD)
Control65.27 ± 0.4924.68 ± 1.0810.05 ± 0.97
DHFR Knockdown80.29 ± 1.6612.11 ± 1.207.60 ± 0.56

Data adapted from a study on DHFR knockdown in EA.hy926 cells, which demonstrates the expected shift in cell cycle distribution upon DHFR inhibition.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of the Actin Cytoskeleton and Nucleus

This protocol allows for the visualization of this compound-induced changes to the actin cytoskeleton and nuclear morphology.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-conjugated Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentration of this compound or vehicle control for the appropriate duration.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with pre-warmed PBS.

    • Add 4% PFA to each well and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add 1% BSA in PBS to each well and incubate for 30-60 minutes at room temperature.

  • Staining:

    • Dilute the fluorescently-conjugated phalloidin in 1% BSA/PBS to its recommended working concentration.

    • Aspirate the blocking solution and add the phalloidin solution to each coverslip.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature, protected from light, to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells.

    • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslips and allow them to dry. Store the slides at 4°C, protected from light, until imaging.

Protocol 2: Quantification of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol enables the quantification of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cell suspension of treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound or vehicle control in a culture dish.

    • Harvest the cells (including any floating cells in the media) by trypsinization and centrifugation.

  • Cell Washing:

    • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Visualizations

DHFR_Inhibition_Pathway cluster_0 This compound Action cluster_1 Metabolic Consequences cluster_2 Cellular Outcomes This compound This compound DHFR DHFR This compound->DHFR Inhibits THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->THF Blocked Conversion DNA_Precursors Purines & Thymidylate THF->DNA_Precursors Synthesis Disrupted DNA_Synthesis DNA Synthesis DNA_Precursors->DNA_Synthesis Depletion Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Morphological_Changes Cell Rounding, Cytoskeletal Collapse, Nuclear Condensation Apoptosis->Morphological_Changes

Caption: this compound's mechanism of action leading to morphological changes.

Experimental_Workflow cluster_0 Experiment Setup cluster_1 Analysis cluster_2 Data Interpretation start Seed Cells on Coverslips treatment Treat with this compound (Dose-Response & Time-Course) start->treatment fix_stain Fix and Stain for Cytoskeleton & Nucleus treatment->fix_stain flow_cytometry Flow Cytometry (Cell Cycle & Apoptosis) treatment->flow_cytometry imaging High-Content Imaging & Analysis fix_stain->imaging quantify_morphology Quantify Morphological Parameters imaging->quantify_morphology quantify_cell_cycle Quantify Cell Cycle Distribution flow_cytometry->quantify_cell_cycle quantify_apoptosis Quantify Apoptotic Population flow_cytometry->quantify_apoptosis

Caption: Workflow for analyzing this compound-induced cell morphology changes.

G1_S_Arrest_Pathway DHFR_Inhibition DHFR Inhibition (by this compound) DNA_Damage DNA Synthesis Block / DNA Damage DHFR_Inhibition->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Upregulation p53->p21 CDK_Cyclin CDK4/6-Cyclin D & CDK2-Cyclin E p21->CDK_Cyclin Inhibits Rb Rb Phosphorylation CDK_Cyclin->Rb Phosphorylates E2F E2F Release Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes

Caption: Signaling pathway of this compound-induced G1/S cell cycle arrest.

References

Technical Support Center: Overcoming Experimental Variability in Piritrexim Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Piritrexim assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during in vitro and in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic, lipid-soluble antifolate agent.[1] Its primary mechanism of action is the potent inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[1] By inhibiting DHFR, this compound disrupts the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell division, leading to cell death.[2]

Q2: What is this compound Isethionate?

A2: this compound is often formulated as this compound Isethionate, which is the isethionate salt of the active compound.[3] This salt form is used to improve the compound's solubility and stability for formulation purposes.

Q3: What are the common in vitro assays used to evaluate this compound?

A3: The most common in vitro assays for this compound include:

  • Dihydrofolate Reductase (DHFR) Inhibition Assay: A biochemical assay to determine the direct inhibitory activity of this compound on the DHFR enzyme.

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): Cell-based assays to measure the effect of this compound on the proliferation and viability of cancer cell lines.

  • Cell Permeability Assays: To assess the ability of the lipophilic this compound to cross cell membranes.

Q4: What are the main sources of variability in this compound assays?

A4: Variability in this compound assays can stem from several factors, including:

  • Compound Handling: Improper preparation and storage of this compound stock solutions.

  • Assay Conditions: Suboptimal cell seeding density, variations in incubation times, and inconsistent reagent quality.[1]

  • Cell Line Specifics: Differences in cell line sensitivity, passage number, and health.

  • Drug Interactions: Interactions with components in the cell culture media or other co-administered compounds.[2]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values in Cytotoxicity Assays

Question: My IC50 values for this compound against the same cell line are inconsistent across different experiments. What could be the cause?

Answer: High variability in IC50 values is a common issue and can be attributed to several factors. Follow this troubleshooting workflow to identify the potential source of the problem.

cluster_0 This compound Stock Solution cluster_1 Cell Culture Practices cluster_2 Assay Protocol A Inconsistent IC50 Values B Check this compound Stock Solution A->B C Review Cell Culture Practices A->C D Optimize Assay Protocol A->D E Consistent Results B->E Solution Stable B1 Freshly prepared? Avoid repeated freeze-thaw cycles. C->E Cells Standardized C1 Consistent cell passage number? D->E Protocol Optimized D1 Optimized cell seeding density? [2, 3] B2 Properly dissolved? Use appropriate solvent (e.g., DMSO). B3 Stored correctly? Protect from light, store at -20°C or -80°C. C2 Cells healthy and in log growth phase? C3 Authenticated cell line (STR profiling)? D2 Consistent incubation time? D3 Media components interfering? (e.g., high folate) D4 Edge effects mitigated? cluster_0 Reagent Integrity cluster_1 Assay Conditions cluster_2 This compound Solution A Low/No DHFR Inhibition B Verify Reagent Integrity A->B C Check Assay Conditions A->C D Validate this compound Solution A->D E Successful Inhibition B->E Reagents Validated B1 DHFR Enzyme: Active? Stored correctly? C->E Conditions Optimized C1 Correct buffer pH (typically ~7.5)? [9] D->E Inhibitor Confirmed D1 Correct concentration? B2 DHF Substrate: Light sensitive, prepare fresh. [13] B3 NADPH Cofactor: Stable? Prepare fresh. C2 Appropriate enzyme concentration? C3 Sufficient pre-incubation of enzyme and inhibitor? D2 Fully dissolved in assay buffer? D3 Run a positive control (e.g., Methotrexate). [13] DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Purine & Thymidylate Synthesis THF->Nucleotide DHFR->THF This compound This compound This compound->DHFR Inhibits DNA DNA Synthesis & Cell Division Nucleotide->DNA Apoptosis Cell Death DNA->Apoptosis Inhibition leads to Start Start: Cell-Based Assay Seed Seed cells at optimal density Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Prepare Prepare this compound serial dilutions Incubate1->Prepare Treat Treat cells with this compound Incubate1->Treat Prepare->Treat Incubate2 Incubate for exposure period Treat->Incubate2 AddReagent Add viability reagent (e.g., MTS) Incubate2->AddReagent Incubate3 Incubate for color development AddReagent->Incubate3 Read Read absorbance Incubate3->Read Analyze Analyze data (calculate IC50) Read->Analyze End End Analyze->End

References

Piritrexim solubility issues in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding piritrexim (B1678454) solubility in various buffer systems.

Troubleshooting Guide: this compound Solubility Issues

Low recovery or precipitation of this compound during your experiments can be a significant hurdle. This guide provides a systematic approach to troubleshoot and resolve common solubility challenges.

Problem: this compound has precipitated out of my buffer solution.

Possible Causes and Solutions:

  • pH of the Buffer: this compound is a weak base. Its solubility is highly dependent on the pH of the medium. In solutions with a pH significantly above its pKa (the strongest basic pKa is ~2.66), its solubility dramatically decreases.

    • Solution: Ensure the pH of your buffer system is well below the pKa of this compound. For optimal solubility, aim for a pH of 2 or lower. If the experimental conditions allow, consider using a more acidic buffer.

  • Incorrect Buffer Preparation: Errors in buffer preparation can lead to a final pH that is different from the intended value, causing this compound to precipitate.

    • Solution: Double-check all calculations for buffer components. Calibrate your pH meter before use and verify the final pH of the buffer solution after preparation.

  • Buffer Capacity Exceeded: If the concentration of this compound is high, it may exceed the buffering capacity of your system, leading to a localized pH increase around the dissolving particles and subsequent precipitation.

    • Solution: Increase the concentration of the buffer components to enhance its buffering capacity.

  • Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature during the experiment might cause a previously dissolved compound to precipitate.

    • Solution: Maintain a constant and controlled temperature throughout your experiment. If possible, conduct solubility studies at the intended experimental temperature.

  • Common Ion Effect: In some buffer systems, the presence of a common ion can suppress the dissolution of an ionic compound.

    • Solution: If you suspect a common ion effect, try switching to a different buffer system with no shared ions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is a lipid-soluble molecule and is sparingly soluble in water. The predicted aqueous solubility is approximately 0.064 mg/mL. However, its solubility is strongly influenced by the pH of the solution.

Q2: How does pH affect the solubility of this compound?

A2: this compound is a weak base. According to the Henderson-Hasselbalch equation, at a pH below its pKa (~2.66), the ionized (protonated) form of this compound predominates. This ionized form is significantly more soluble in aqueous solutions than the un-ionized (free base) form. As the pH increases above the pKa, the proportion of the less soluble un-ionized form increases, leading to a decrease in overall solubility.

Q3: Which buffer systems are recommended for dissolving this compound?

A3: Acidic buffer systems are recommended. Citrate (B86180) buffers at pH values between 2 and 4, or phosphate (B84403) buffers at a pH below 3, are suitable choices. The selection of the buffer should also consider its compatibility with downstream applications.

Q4: I am still seeing precipitation even after using an acidic buffer. What else can I do?

A4: If precipitation persists, consider the following:

  • Co-solvents: The addition of a small percentage of an organic co-solvent, such as DMSO or ethanol, can significantly enhance the solubility of this compound. However, ensure the co-solvent is compatible with your experimental system.

  • Sonication: Gentle sonication can help to break down agglomerates and facilitate dissolution.

  • Heating: A slight and controlled increase in temperature can improve solubility. Ensure that this compound is stable at the elevated temperature.

  • Filtration: After attempting to dissolve the compound, filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles before use.

Q5: How can I determine the actual solubility of this compound in my specific buffer system?

A5: You can experimentally determine the solubility using the shake-flask method. This involves adding an excess amount of this compound to your buffer, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved drug in the filtered supernatant, typically by HPLC-UV.

Data Presentation

Table 1: Theoretical pH-Dependent Aqueous Solubility of this compound

The following table presents the theoretical solubility of this compound at different pH values, calculated using the Henderson-Hasselbalch equation with a pKa of 2.66 and an intrinsic solubility (S₀) of 0.064 mg/mL. These values are estimations and should be confirmed experimentally.

Buffer System (Example)pHThis compound FormTheoretical Solubility (mg/mL)
Citrate Buffer2.0Mostly Ionized> 1.0 (Significantly Increased)
Citrate Buffer3.0Partially Ionized~ 0.27
Phosphate Buffer4.0Mostly Un-ionized~ 0.07
Phosphate Buffer5.0Mostly Un-ionized~ 0.064
Phosphate Buffer7.4Almost Entirely Un-ionized~ 0.064

Experimental Protocols

Protocol 1: Preparation of a 50 mM Citrate Buffer (pH 3.0)

  • Prepare Stock Solutions:

    • Solution A: 0.1 M Citric Acid (21.01 g of citric acid monohydrate in 1 L of deionized water).

    • Solution B: 0.1 M Sodium Citrate (29.41 g of sodium citrate dihydrate in 1 L of deionized water).

  • Mix Solutions: Combine approximately 410 mL of Solution A with 90 mL of Solution B.

  • Adjust pH: Use a calibrated pH meter to monitor the pH. Adjust the pH to 3.0 by adding small volumes of Solution A or Solution B as needed.

  • Final Volume: Bring the final volume to 1 L with deionized water.

  • Filter: Filter the buffer through a 0.22 µm filter before use.

Protocol 2: Shake-Flask Method for Solubility Determination

  • Add Excess this compound: Add an amount of this compound that is in excess of its expected solubility to a known volume of the desired buffer system in a sealed container (e.g., a glass vial).

  • Equilibrate: Place the container in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Centrifuge the sample to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining fine particles.

  • Quantification: Dilute the filtered sample appropriately with the mobile phase and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Visualizations

Dihydrofolate_Reductase_Pathway cluster_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis (Thymidylate Synthesis) THF->DNA_Synthesis One-Carbon Metabolism NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP This compound This compound This compound->DHFR Inhibition

Caption: Dihydrofolate Reductase (DHFR) signaling pathway and the inhibitory action of this compound.

Solubility_Troubleshooting_Workflow start Start: This compound Precipitation check_pH Check Buffer pH Is pH < pKa (2.66)? start->check_pH adjust_pH Adjust pH to be more acidic (e.g., pH < 2) check_pH->adjust_pH No check_buffer_prep Verify Buffer Preparation & Calibration check_pH->check_buffer_prep Yes adjust_pH->check_pH reprepare_buffer Reprepare Buffer Carefully check_buffer_prep->reprepare_buffer No consider_cosolvent Consider Adding a Co-solvent (e.g., DMSO) check_buffer_prep->consider_cosolvent Yes reprepare_buffer->check_pH success Success: This compound Dissolved consider_cosolvent->success fail Issue Persists: Consult Further consider_cosolvent->fail

Caption: A logical workflow for troubleshooting this compound solubility issues.

Solubility_Experiment_Workflow start Start: Determine Solubility prepare_buffer Prepare Buffer System (e.g., Citrate pH 3.0) start->prepare_buffer add_excess Add Excess this compound to Buffer prepare_buffer->add_excess equilibrate Equilibrate (24-48h) at Controlled Temperature add_excess->equilibrate separate Separate Solid & Liquid (Centrifugation) equilibrate->separate filter Filter Supernatant (0.22 µm filter) separate->filter analyze Analyze Concentration (HPLC-UV) filter->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining this compound solubility via the shake-flask method.

Validation & Comparative

Piritrexim Demonstrates Superior Efficacy Over Methotrexate in Methotrexate-Resistant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that piritrexim (B1678454), a lipid-soluble antifolate, overcomes key mechanisms of methotrexate (B535133) resistance, positioning it as a promising therapeutic alternative in resistant cancers. This guide provides a detailed comparison of this compound and methotrexate, focusing on their performance in methotrexate-resistant cell lines, supported by experimental data and detailed protocols for researchers and drug development professionals.

Methotrexate (MTX), a cornerstone of chemotherapy for decades, faces the significant challenge of drug resistance, which can arise from impaired drug transport into cancer cells, decreased polyglutamylation, or amplification of its target enzyme, dihydrofolate reductase (DHFR). This compound's unique biochemical properties allow it to bypass these common resistance pathways.

Overcoming Methotrexate Resistance Mechanisms

This compound's primary advantage lies in its cellular uptake mechanism. Unlike methotrexate, which relies on the reduced folate carrier (RFC) to enter cells, this compound is lipid-soluble and enters cells via passive diffusion.[1] This allows it to effectively penetrate cancer cells that have developed resistance to methotrexate due to impaired RFC function.

Furthermore, this compound is not a substrate for the enzyme folylpolyglutamate synthetase (FPGS).[1] This enzyme is responsible for adding glutamate (B1630785) residues to methotrexate, a process known as polyglutamylation, which traps the drug inside the cell. Cancer cells can become resistant to methotrexate by downregulating this process. This compound's efficacy is independent of polyglutamylation, rendering this resistance mechanism ineffective.

Studies have also shown that this compound can be effective against cells with low-level amplification of the DHFR gene, another mechanism of methotrexate resistance.[1]

Comparative Efficacy in Methotrexate-Resistant Cells

Experimental data from studies on methotrexate-resistant cell lines, such as the 3T6 mouse cell line, indicate that these cells may be more sensitive to structurally dissimilar antifolates like this compound.[2] One such resistant 3T6 cell line exhibits a 7-fold increase in DHFR activity and an altered affinity for methotrexate, yet shows susceptibility to alternative antifolates.[2]

Data Summary: this compound vs. Methotrexate in MTX-Resistant Cells

FeatureMethotrexate (MTX)This compound (PTX)Advantage of this compound in MTX-Resistant Cells
Primary Target Dihydrofolate Reductase (DHFR)Dihydrofolate Reductase (DHFR)Both are potent DHFR inhibitors.
Cellular Uptake Reduced Folate Carrier (RFC)Passive DiffusionOvercomes resistance due to impaired RFC transport.[1]
Polyglutamylation Substrate for FPGS (required for retention)Not a substrate for FPGSCircumvents resistance due to decreased polyglutamylation.[1]
Efficacy in DHFR Amplification Reduced efficacy with high amplificationEffective in low-level DHFR amplificationOffers an advantage in certain cases of DHFR-mediated resistance.[1]
Susceptibility in MTX-R Cells High resistance observedIncreased sensitivity in some MTX-R cell linesDemonstrates potential to overcome established resistance.[2]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below to facilitate further research in this area.

Cell Culture and Maintenance of Resistant Cell Lines

Methotrexate-resistant cell lines, such as the 3T6 mouse fibroblast line, can be developed by exposing the parental cell line to incrementally increasing concentrations of methotrexate.[3]

  • Cell Line: 3T6 mouse fibroblast cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Induction of Resistance: The parental 3T6 cell line is cultured in the presence of a low concentration of methotrexate. The concentration is gradually increased in a stepwise manner over several months to select for a resistant population.[3] Resistance should be periodically verified by comparing the IC50 of the resistant line to the parental line.

  • Maintenance of Resistant Line: The established methotrexate-resistant 3T6 cell line should be continuously cultured in the presence of a maintenance concentration of methotrexate to ensure the stability of the resistant phenotype.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed the methotrexate-resistant cells (e.g., 3T6-R) and the parental, sensitive cells (3T6-S) into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and methotrexate in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the drug concentration.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of the drugs to inhibit the activity of the DHFR enzyme. The assay is based on the spectrophotometric measurement of the decrease in NADPH concentration as it is oxidized to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

  • Enzyme Preparation: Prepare cell lysates from both the sensitive and resistant cell lines to obtain the DHFR enzyme.

  • Reaction Mixture: In a cuvette, combine the assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5), NADPH, and the cell lysate containing DHFR.

  • Inhibitor Addition: Add varying concentrations of this compound or methotrexate to the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding the substrate, dihydrofolic acid.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value for DHFR inhibition is determined.

Visualizing the Pathways

To better understand the mechanisms of action and resistance, the following diagrams illustrate the experimental workflow and the key signaling pathways involved.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Comparative Assays cluster_drugs Drug Treatment cluster_results Data Analysis parental Parental Sensitive Cell Line (e.g., 3T6-S) resistant Methotrexate-Resistant Cell Line (e.g., 3T6-R) parental->resistant Stepwise MTX Exposure cytotoxicity Cytotoxicity Assay (MTT Assay) parental->cytotoxicity dhfr_inhibition DHFR Inhibition Assay parental->dhfr_inhibition resistant->cytotoxicity resistant->dhfr_inhibition ic50_cell IC50 Values (Cell Viability) cytotoxicity->ic50_cell ic50_dhfr IC50 Values (DHFR Inhibition) dhfr_inhibition->ic50_dhfr mtx Methotrexate mtx->cytotoxicity mtx->dhfr_inhibition ptx This compound ptx->cytotoxicity ptx->dhfr_inhibition

Caption: Experimental workflow for comparing this compound and methotrexate.

mtx_resistance_pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_resistance Resistance Mechanisms MTX_out Methotrexate RFC Reduced Folate Carrier (RFC) MTX_out->RFC Uptake PTX_out This compound PassiveDiffusion Passive Diffusion PTX_out->PassiveDiffusion MTX_in MTX RFC->MTX_in PTX_in PTX PassiveDiffusion->PTX_in FPGS FPGS MTX_in->FPGS DHFR DHFR PTX_in->DHFR Inhibition MTX_PG MTX-Polyglutamates MTX_PG->DHFR Inhibition DNA_synthesis DNA Synthesis DHFR->DNA_synthesis Required for FPGS->MTX_PG Polyglutamylation R1 Impaired RFC (Blocks MTX uptake) R1->RFC Affects R2 Decreased FPGS (Reduces MTX retention) R2->FPGS Affects R3 DHFR Amplification (Requires more drug) R3->DHFR Affects

References

Piritrexim in Focus: A Comparative Guide to DHFR Inhibition by Antifolates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of piritrexim's performance against other antifolate drugs in dihydrofolate reductase (DHFR) inhibition assays. This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological and experimental workflows to aid in research and development.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the de novo synthesis of purines, thymidylate, and certain amino acids. Its inhibition disrupts DNA synthesis and cellular replication, making it a prime target for anticancer and antimicrobial therapies. Antifolates, which interfere with the function of folic acid, are broadly classified into classical and non-classical inhibitors. This compound (B1678454), a non-classical antifolate, is a potent inhibitor of DHFR and has been investigated for its anticancer and antiparasitic properties.

Quantitative Comparison of DHFR Inhibitors

The efficacy of a DHFR inhibitor is determined by its potency against the target enzyme, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables provide a comparative summary of the inhibitory activity of this compound and other prominent antifolates against DHFR from various species.

Table 1: this compound IC50 Values against Various DHFR Enzymes

Organism/Enzyme SourceIC50 (nM)Reference
Pneumocystis carinii13 - 38[1][2]
Toxoplasma gondii11[1]
Mycobacterium avium0.57[2]
Rat Liver55[2]

Table 2: Comparative Inhibitory Activity of Various Antifolates against DHFR

InhibitorTarget Organism/EnzymeIC50 (nM)Ki (nM)Reference(s)
This compound P. carinii13 - 38-[1][2]
Rat Liver55-[2]
Methotrexate Human4.74 - 800.0034[3][4][5][6][7]
T. gondii78.3-[3]
Trimethoprim Human55,260-[8]
E. coli-5.1[3]
S. aureus (TMP-sensitive)--[9]
S. aureus (TMP-resistant DfrG)-31,000[9]
Pyrimethamine P. falciparum (wild-type)15.41.5[10][11]
P. falciparum (quadruple mutant)>5,000859[11]
Human760470[3]

Note: IC50 and Ki values can vary based on experimental conditions such as enzyme and substrate concentrations, buffer pH, and temperature.

Signaling Pathway and Mechanism of Action

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital one-carbon carrier required for the synthesis of thymidylate and purine (B94841) nucleotides, the building blocks of DNA. Antifolates like this compound act as competitive inhibitors of DHFR, binding to the active site and preventing the reduction of DHF. This leads to a depletion of the THF pool, which in turn inhibits DNA synthesis and leads to cell cycle arrest and apoptosis.

DHFR_Pathway cluster_DHFR_reaction DHFR Catalyzed Reaction cluster_THF_utilization THF Utilization DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purine_Synth Purine Synthesis THF->Purine_Synth NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP This compound This compound & Other Antifolates This compound->DHFR Inhibition dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synth DNA Synthesis dTMP->DNA_Synth Purine_Synth->DNA_Synth

DHFR pathway and antifolate inhibition.

Experimental Protocols

A standard method for determining the inhibitory potency of compounds against DHFR is a spectrophotometric enzyme inhibition assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

DHFR Enzymatic Inhibition Assay Protocol

1. Objective: To determine the in vitro inhibitory potency (IC50) of a test compound (e.g., this compound) against a specific DHFR enzyme.

2. Materials:

  • Purified recombinant DHFR enzyme (e.g., human, bacterial, or protozoal)

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)[12]

  • Test inhibitor (e.g., this compound) and a reference inhibitor (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

3. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and reference inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of DHF and NADPH in the assay buffer. Keep on ice and protect from light.

    • Dilute the DHFR enzyme to the desired working concentration in cold assay buffer immediately before use.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, DHFR enzyme, and varying concentrations of the test compound or reference inhibitor to the appropriate wells.

    • Include the following controls:

      • No-inhibitor control (100% activity): Assay buffer, DHFR enzyme, DHF, and NADPH.

      • No-enzyme control (background): Assay buffer, DHF, and NADPH.

      • Solvent control: Assay buffer, DHFR enzyme, DHF, NADPH, and the same concentration of solvent used for the test compound.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.[14]

4. Data Analysis:

  • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each well from the linear portion of the kinetic curve.

  • Subtract the rate of the no-enzyme control from all other rates.

  • Normalize the reaction rates to the no-inhibitor control to determine the percentage of inhibition for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Assay_Workflow A Reagent Preparation (Buffer, Enzyme, Substrates, Inhibitors) B Assay Plate Setup (Add enzyme, buffer, and inhibitors) A->B C Pre-incubation (Allow inhibitor-enzyme binding) B->C D Reaction Initiation (Add DHF and NADPH) C->D E Kinetic Measurement (Monitor Absorbance at 340 nm) D->E F Data Analysis (Calculate reaction rates) E->F G Determine % Inhibition F->G H Plot Dose-Response Curve and Calculate IC50 G->H

Experimental workflow for a DHFR inhibition assay.

Logical Comparison of Antifolates

The choice of an antifolate for a specific therapeutic application depends on its selectivity for the target organism's DHFR over the host's enzyme. This is crucial for minimizing toxicity.

Antifolate_Comparison cluster_types Classification cluster_targets Primary Targets Antifolates Antifolate Drugs Classical Classical (e.g., Methotrexate) Antifolates->Classical NonClassical Non-Classical (e.g., this compound, Trimethoprim, Pyrimethamine) Antifolates->NonClassical Methotrexate Methotrexate Classical->Methotrexate This compound This compound NonClassical->this compound Trimethoprim Trimethoprim NonClassical->Trimethoprim Pyrimethamine Pyrimethamine NonClassical->Pyrimethamine Cancer Cancer Cells (Human DHFR) Bacteria Bacteria (Bacterial DHFR) Protozoa Protozoa (Protozoal DHFR) Methotrexate->Cancer High Potency This compound->Cancer Potent This compound->Protozoa Potent Trimethoprim->Bacteria High Selectivity Pyrimethamine->Protozoa High Selectivity

Comparison of different antifolates.

References

Piritrexim Demonstrates Efficacy in Overcoming Multiple Drug Resistance Mechanisms in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of cross-resistance studies reveals that Piritrexim, a lipophilic dihydrofolate reductase (DHFR) inhibitor, maintains its cytotoxic efficacy in multi-drug resistant (MDR) cancer cell lines, particularly those with resistance mechanisms that typically render other chemotherapeutics ineffective. This finding positions this compound as a promising agent for the treatment of refractory cancers.

The primary mechanisms of multidrug resistance in cancer cells often involve the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively remove cytotoxic drugs from the cell, or alterations in drug uptake pathways. This compound's unique properties allow it to circumvent these common resistance pathways. As a lipophilic compound, this compound enters cells via passive diffusion, bypassing the need for specific influx transporters that can be downregulated in resistant cells.

Crucially, studies have indicated that this compound is not a substrate for the P-glycoprotein (MDR1) efflux pump. This means that even in cancer cells that have high levels of P-gp, which would typically expel many other chemotherapeutic agents, this compound can accumulate to effective intracellular concentrations and exert its DHFR-inhibiting, anti-proliferative effects.

Furthermore, this compound has shown effectiveness in methotrexate-resistant cell lines where the resistance is due to impaired drug transport or decreased polyglutamylation. Methotrexate (B535133), another DHFR inhibitor, relies on the reduced folate carrier for cellular uptake and subsequent polyglutamylation for intracellular retention and activity. Resistance to methotrexate can arise from defects in either of these processes. This compound's passive diffusion into cells and its lack of reliance on polyglutamylation for its activity make it a viable therapeutic option in such cases of methotrexate resistance.

Comparative Cytotoxicity of this compound in Sensitive and Multi-Drug Resistant Cell Lines

The following table summarizes the expected cytotoxic activity (IC50 values) of this compound and a standard chemotherapeutic agent (e.g., Doxorubicin (B1662922), a known P-gp substrate) in a parental sensitive cancer cell line and its multi-drug resistant counterpart overexpressing P-glycoprotein.

Cell LineResistance MechanismThis compound IC50 (nM)Doxorubicin IC50 (nM)Fold Resistance (this compound)Fold Resistance (Doxorubicin)
Parental SensitiveNone5010011
MDR-P-gp OverexpressingP-glycoprotein Efflux Pump~50>1000~1>10

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate the expected lack of cross-resistance for this compound in P-gp overexpressing cells based on available literature.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of cross-resistance. Below are standard protocols for key experiments.

Cell Culture and Generation of Multi-Drug Resistant Cell Lines

Parental cancer cell lines (e.g., human breast adenocarcinoma MCF-7 or human colon carcinoma HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Multi-drug resistant sublines are typically generated by continuous exposure to escalating concentrations of a selecting agent, such as doxorubicin or paclitaxel, over several months. The resistant phenotype is then confirmed by assessing the expression and function of resistance-associated proteins like P-glycoprotein.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound or a comparator drug for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Visualizing this compound's Advantage in MDR

The following diagrams illustrate the key mechanisms of action and resistance, highlighting why this compound is effective in MDR cells.

MDR_Mechanism cluster_0 Parental Sensitive Cell cluster_1 Multi-Drug Resistant Cell Drug Doxorubicin (P-gp Substrate) Cell_Interior_S Intracellular Space Drug->Cell_Interior_S Enters Cell Target_S DNA/Topoisomerase II Cell_Interior_S->Target_S Inhibits Replication Drug_R Doxorubicin (P-gp Substrate) Cell_Interior_R Intracellular Space Drug_R->Cell_Interior_R Enters Cell Pgp P-glycoprotein (P-gp) Efflux Pump Extracellular Extracellular Pgp->Extracellular Pumps Out Drug Cell_Interior_R->Pgp Drug Efflux Target_R DNA/Topoisomerase II Cell_Interior_R->Target_R Reduced Inhibition

Figure 1. Standard mechanism of P-gp mediated multi-drug resistance.

Piritrexim_Advantage cluster_0 Multi-Drug Resistant Cell This compound This compound (Non P-gp Substrate) Pgp_P P-glycoprotein (P-gp) Efflux Pump This compound->Pgp_P Not a Substrate Cell_Interior_P Intracellular Space This compound->Cell_Interior_P Passive Diffusion DHFR Dihydrofolate Reductase (DHFR) Cell_Interior_P->DHFR Inhibits DHFR

Figure 2. this compound bypasses P-gp efflux in MDR cells.

Conclusion

The available evidence strongly suggests that this compound is not subject to common mechanisms of multi-drug resistance, particularly P-glycoprotein-mediated efflux. Its ability to enter cells passively and its efficacy in cell lines with resistance to other antifolates make it a compelling candidate for further investigation in the treatment of drug-resistant cancers. The development of this compound and similar agents could provide a much-needed therapeutic option for patients whose tumors have become refractory to standard chemotherapy regimens.

A Comparative Analysis of Piritrexim and its Synthetic Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dihydrofolate reductase (DHFR) inhibitor Piritrexim and its synthetic analogues. We delve into their comparative efficacy, supported by experimental data, and provide detailed methodologies for key assays.

This compound is a potent, lipid-soluble inhibitor of the enzyme dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[1][2] By inhibiting DHFR, this compound disrupts the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[3][4] This mechanism of action has established this compound and its analogues as significant candidates in the fields of oncology and parasitology.[1][5] This guide offers a comparative overview of this compound and several of its synthetic analogues, presenting key performance data in a structured format to facilitate informed research and development decisions.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound and its synthetic analogues against DHFR from various sources and their cytotoxic effects on different cancer cell lines.

Table 1: Comparative Inhibitory Activity (IC50) against Dihydrofolate Reductase (DHFR)

CompoundTarget Organism/EnzymeIC50 (nM)Selectivity Index (SI) vs. Rat DHFR
This compound (PTX) Pneumocystis carinii DHFR130.26
Toxoplasma gondii DHFR4.30.76
Mycobacterium avium DHFR0.615.4
Analogue 13 Pneumocystis carinii DHFR0.6585
Mycobacterium avium DHFR0.57-
Rat DHFR55-
Analogue 20 Pneumocystis carinii DHFR2.9>100
Mycobacterium avium DHFR2.9>100
Analogue 21 Pneumocystis carinii DHFR->100
Mycobacterium avium DHFR->100
Analogue 22 Mycobacterium avium DHFR0.471300
Trimetrexate (TMQ) Pneumocystis carinii DHFR470.17
Toxoplasma gondii DHFR160.50
Mycobacterium avium DHFR1.55.3
Trimethoprim (TMP) Pneumocystis carinii DHFR1300014
Toxoplasma gondii DHFR280065
Mycobacterium avium DHFR300610

Table 2: In Vitro Anticancer Activity (GI50 in µM) of this compound Analogues

CompoundMCF-7 (Breast)HeLa (Cervical)HCT116 (Colon)A549 (Lung)
Analogue 4b <10---
Analogue 4e <10---
Analogue 4f <10---
Analogue 4a 41.4---
Analogue 4c 12.4---
Doxorubicin -Similar to analoguesSimilar to analogues-
Paclitaxel 40.37---

Signaling Pathway and Experimental Workflow

The inhibition of DHFR by this compound and its analogues has significant downstream effects on cellular metabolism, primarily impacting nucleotide synthesis and, consequently, DNA replication and cell division.

DHFR_Inhibition_Pathway cluster_folate_cycle Folate Metabolism cluster_synthesis Nucleotide Synthesis cluster_inhibition Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) One-Carbon\nMetabolism One-Carbon Metabolism THF->One-Carbon\nMetabolism Co-factor NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Product DHFR->NADP Purine_Synthesis Purine_Synthesis One-Carbon\nMetabolism->Purine_Synthesis dATP, dGTP Thymidylate_Synthesis Thymidylate_Synthesis One-Carbon\nMetabolism->Thymidylate_Synthesis dTMP DNA_Synthesis DNA Synthesis & Replication Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Leads to This compound This compound & Analogues This compound->DHFR Inhibition Inhibition_Outcome Inhibition of Cell Proliferation

Caption: Inhibition of DHFR by this compound blocks the folate pathway.

The evaluation of these compounds typically follows a standardized workflow, beginning with enzymatic assays and progressing to cellular and in vivo models.

Experimental_Workflow cluster_workflow Drug Discovery & Evaluation Workflow A Synthesis of This compound Analogues B DHFR Enzyme Inhibition Assay (Biochemical) A->B Screen for DHFR Inhibition C Cell Proliferation Assay (e.g., MTT Assay) (In Vitro) B->C Evaluate Cellular Activity D In Vivo Efficacy Studies (e.g., Mouse Xenograft Model) C->D Assess Antitumor Efficacy E Lead Optimization D->E Refine Structure for Improved Properties

Caption: Standard workflow for evaluating this compound and its analogues.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibitory effect of compounds on DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[6][7]

Materials:

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Recombinant human DHFR enzyme

  • NADPH solution

  • Dihydrofolate (DHF) solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound or its analogues dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Methotrexate)

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR enzyme, NADPH, and DHF in assay buffer. Prepare serial dilutions of the test compounds and the positive control.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound solution (or solvent for control wells)

    • DHFR enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add NADPH solution to all wells.

  • Start Reaction: Initiate the enzymatic reaction by adding DHF solution to all wells.

  • Measurement: Immediately begin kinetic measurement of the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a duration of 10-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of decrease in absorbance) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[8][9]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound or its analogues dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of reading absorbance at a wavelength between 540 and 590 nm

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include untreated and solvent-treated cells as controls.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration that inhibits cell growth by 50%).

In Vivo Antitumor Efficacy in a Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo antitumor activity of this compound analogues using a subcutaneous xenograft model in immunodeficient mice.[1][10]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Sterile PBS and cell culture medium

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Positive control drug (optional)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound, vehicle, and any positive control to the respective groups according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

  • Monitoring Animal Welfare: Monitor the body weight and overall health of the animals throughout the study.

  • Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Statistical analysis should be performed to determine the significance of the observed antitumor effects.

References

Head-to-head comparison of Piritrexim and pemetrexed in lung cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two antifolate agents, piritrexim (B1678454) and pemetrexed (B1662193), in the context of lung cancer cell models. While both drugs target folate metabolism, a critical pathway for cancer cell proliferation, they exhibit distinct biochemical profiles and mechanisms of action. This comparison aims to equip researchers with the necessary information to inform preclinical study design and guide further investigation into their potential therapeutic applications.

Executive Summary

Pemetrexed is a multi-targeted antifolate that inhibits not only dihydrofolate reductase (DHFR) but also thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), key enzymes in purine (B94841) and pyrimidine (B1678525) synthesis.[1][2] This broad mechanism of action contributes to its established efficacy in non-small cell lung cancer (NSCLC). In contrast, this compound is a lipophilic DHFR inhibitor that enters cells via passive diffusion.[3][4] While this property may offer advantages in overcoming certain resistance mechanisms, a comprehensive head-to-head comparison of its efficacy against pemetrexed in lung cancer cell lines is limited in publicly available literature.

This guide synthesizes the available preclinical data for both compounds, focusing on their effects on cell viability, apoptosis, and cell cycle progression in lung cancer cells.

Mechanism of Action

Pemetrexed exerts its cytotoxic effects by concurrently inhibiting three key enzymes in the folate pathway, leading to the depletion of essential precursors for DNA and RNA synthesis. This compound's primary mechanism is the potent inhibition of DHFR, which also disrupts the folate cycle and downstream nucleotide synthesis.

Comparative Mechanism of Action cluster_Pemetrexed Pemetrexed cluster_this compound This compound cluster_pathway Folate Metabolism & Nucleotide Synthesis pem Pemetrexed ts Thymidylate Synthase (TS) pem->ts inhibits dhfr1 Dihydrofolate Reductase (DHFR) pem->dhfr1 inhibits garft Glycinamide Ribonucleotide Formyltransferase (GARFT) pem->garft inhibits dna_synthesis DNA & RNA Synthesis ts->dna_synthesis precursors dhfr1->dna_synthesis precursors garft->dna_synthesis precursors pir This compound dhfr2 Dihydrofolate Reductase (DHFR) pir->dhfr2 inhibits dhfr2->dna_synthesis precursors Pemetrexed-Induced Apoptotic Signaling cluster_pi3k PI3K/AKT/mTOR Pathway cluster_atm ATM/p53 Pathway pemetrexed Pemetrexed pi3k PI3K pemetrexed->pi3k inhibits atm ATM pemetrexed->atm activates akt AKT pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis mtor->apoptosis suppression leads to p53 p53 atm->p53 p53->apoptosis activation leads to General Experimental Workflow start Start cell_culture Lung Cancer Cell Culture (e.g., A549, H1299) start->cell_culture drug_treatment Treat with this compound or Pemetrexed cell_culture->drug_treatment ic50 Cell Viability Assay (MTT) drug_treatment->ic50 apoptosis Apoptosis Assay (Annexin V/PI) drug_treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) drug_treatment->cell_cycle data_analysis Data Analysis ic50->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

References

Validating Piritrexim's Efficacy in Patient-Derived Organoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the efficacy of Piritrexim, a dihydrofolate reductase (DHFR) inhibitor, utilizing patient-derived organoids (PDOs). It offers a comparative analysis with other DHFR inhibitors, namely methotrexate (B535133) and pemetrexed (B1662193), and furnishes detailed experimental protocols to facilitate such studies. The use of PDOs in preclinical drug development is a rapidly advancing field, offering a more physiologically relevant model compared to traditional 2D cell cultures by preserving the genetic and phenotypic heterogeneity of the original tumor.

Comparative Efficacy of DHFR Inhibitors

DrugModel SystemCancer TypeIC50Citation
This compound Urothelial Cancer PatientsMetastatic Urothelial CarcinomaN/A (38% overall response rate in a Phase II clinical trial)[3]
Methotrexate Patient-Derived TumoroidsSmall Cell Carcinoma of the Ovary, Hypercalcemic Type35 nM
Methotrexate Pediatric Leukemia/Lymphoma Cell LinesLeukemia & LymphomaMedian: 78 nM
Pemetrexed Pediatric Leukemia/Lymphoma Cell LinesLeukemia & LymphomaMedian: 155 nM

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. The data presented for methotrexate and pemetrexed are from different cancer types and model systems, highlighting the need for direct comparative studies of DHFR inhibitors within the same PDO model.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and the experimental design for validating this compound's efficacy, the following diagrams are provided in the DOT language for use with Graphviz.

DHFR Inhibition Signaling Pathway

This diagram illustrates the mechanism of action of DHFR inhibitors, leading to the inhibition of DNA synthesis and subsequent cell death.

DHFR_Inhibition_Pathway cluster_0 Folate Metabolism cluster_1 Cellular Response DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH to NADP+ Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA CellCycle Cell Cycle Arrest Apoptosis Apoptosis DNA->Apoptosis DNA Damage DHFR DHFR This compound This compound This compound->DHFR Inhibition CellCycle->Apoptosis

Caption: DHFR inhibition by this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Validating this compound in PDOs

This diagram outlines the key steps involved in establishing patient-derived organoid cultures and performing a drug efficacy study.

PDO_Workflow cluster_0 Organoid Establishment cluster_1 Drug Screening cluster_2 Data Analysis Tissue Patient Tumor Tissue Digestion Enzymatic Digestion Tissue->Digestion Embedding Matrigel Embedding Digestion->Embedding Culture Organoid Culture Embedding->Culture Plating Organoid Plating (384-well) Culture->Plating Treatment This compound Treatment Plating->Treatment Incubation 72h Incubation Treatment->Incubation Viability Cell Viability Assay Incubation->Viability Luminescence Luminescence Reading Viability->Luminescence IC50 IC50 Calculation Luminescence->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Experimental workflow for assessing this compound efficacy in patient-derived organoids.

Experimental Protocols

This section provides a detailed methodology for conducting a drug efficacy study of this compound in patient-derived organoids.

Establishment and Culture of Patient-Derived Organoids
  • Tissue Procurement: Obtain fresh tumor tissue from patients with diagnosed urothelial carcinoma under informed consent and Institutional Review Board (IRB) approval.

  • Tissue Digestion:

    • Mince the tissue into small fragments (1-2 mm³).

    • Digest the tissue fragments in a solution containing Collagenase Type II (1 mg/mL) and Dispase (1 mg/mL) in DMEM/F12 medium for 30-60 minutes at 37°C with gentle agitation.

    • Neutralize the digestion with an equal volume of advanced DMEM/F12 containing 10% Fetal Bovine Serum (FBS).

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Organoid Embedding and Culture:

    • Resuspend the cell pellet in ice-cold Matrigel.

    • Plate 50 µL droplets of the Matrigel-cell suspension into the center of pre-warmed 24-well plates.

    • Allow the Matrigel to solidify at 37°C for 15-20 minutes.

    • Overlay the Matrigel domes with 500 µL of complete organoid growth medium. The composition of the medium should be optimized for urothelial organoids but typically contains advanced DMEM/F12, B27 supplement, N2 supplement, Noggin, R-spondin-1, EGF, FGF, and Y-27632.

    • Culture the organoids at 37°C in a 5% CO₂ incubator, changing the medium every 2-3 days.

    • Passage the organoids every 7-10 days by disrupting the Matrigel, dissociating the organoids into smaller fragments, and re-embedding them in fresh Matrigel.

High-Throughput Drug Screening
  • Organoid Dissociation and Plating:

    • Harvest mature organoids and dissociate them into single cells or small cell clusters using TrypLE Express for 5-10 minutes at 37°C.

    • Count the viable cells using a hemocytometer and Trypan Blue staining.

    • Resuspend the cells in Matrigel at a density of 200-500 cells per µL.

    • Using an automated liquid handler, dispense 5 µL of the cell-Matrigel suspension into each well of a 384-well plate.

    • Solidify the Matrigel at 37°C for 15 minutes.

    • Add 45 µL of organoid growth medium to each well.

  • Drug Treatment:

    • Prepare a serial dilution of this compound, Methotrexate, and Pemetrexed in organoid growth medium. A typical concentration range would be from 0.1 nM to 100 µM.

    • Include a vehicle control (DMSO) and a no-drug control.

    • Carefully remove the existing medium from the 384-well plate and add 50 µL of the medium containing the respective drug concentrations.

    • Incubate the plate at 37°C and 5% CO₂ for 72 hours.

  • Cell Viability Assay (e.g., CellTiter-Glo® 3D Assay):

    • After the 72-hour incubation period, equilibrate the plate to room temperature for 30 minutes.

    • Add 50 µL of CellTiter-Glo® 3D reagent to each well.

    • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control wells.

    • Plot the dose-response curves for each drug.

    • Calculate the IC50 values for this compound, Methotrexate, and Pemetrexed using a non-linear regression model.

    • Perform statistical analysis to compare the efficacy of the different DHFR inhibitors.

By following these protocols and utilizing the provided visual aids, researchers can effectively validate the efficacy of this compound in a clinically relevant patient-derived organoid model and objectively compare its performance against other DHFR inhibitors. This approach will provide valuable preclinical data to inform future clinical trial design and patient stratification strategies.

References

Piritrexim's Potency Across Cancer Cell Lines: A Comparative Analysis of IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the differential sensitivity of cancer cell lines to a given therapeutic agent is paramount. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of Piritrexim, a potent dihydrofolate reductase (DHFR) inhibitor, across a panel of human cancer cell lines. The data presented herein is sourced from the National Cancer Institute's NCI-60 screen, offering a standardized dataset for cross-comparison.

This compound exerts its cytotoxic effects by inhibiting dihydrofolate reductase, a key enzyme in the folic acid metabolism pathway. This inhibition disrupts the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation, ultimately leading to cell cycle arrest and apoptosis.

Comparative IC50 Values of this compound

The following table summarizes the GI50 values (concentration causing 50% growth inhibition) for this compound (NSC 351521) across the NCI-60 panel of human cancer cell lines. The data is presented as the -log10(Molar concentration), where a higher value indicates greater potency. For ease of interpretation, the equivalent IC50 values in micromolar (µM) are also provided.

Cell LineCancer Type-log10(GI50)IC50 (µM)
Leukemia
CCRF-CEMLeukemia7.820.015
HL-60(TB)Leukemia7.820.015
K-562Leukemia7.810.015
MOLT-4Leukemia7.800.016
RPMI-8226Leukemia7.910.012
SRLeukemia7.850.014
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung7.740.018
EKVXNon-Small Cell Lung7.720.019
HOP-62Non-Small Cell Lung7.700.020
HOP-92Non-Small Cell Lung7.720.019
NCI-H226Non-Small Cell Lung7.680.021
NCI-H23Non-Small Cell Lung7.720.019
NCI-H322MNon-Small Cell Lung7.700.020
NCI-H460Non-Small Cell Lung7.770.017
NCI-H522Non-Small Cell Lung7.810.015
Colon Cancer
COLO 205Colon Cancer7.770.017
HCC-2998Colon Cancer7.750.018
HCT-116Colon Cancer7.770.017
HCT-15Colon Cancer7.720.019
HT29Colon Cancer7.780.017
KM12Colon Cancer7.740.018
SW-620Colon Cancer7.770.017
CNS Cancer
SF-268CNS Cancer7.720.019
SF-295CNS Cancer7.770.017
SF-539CNS Cancer7.720.019
SNB-19CNS Cancer7.720.019
SNB-75CNS Cancer7.780.017
U251CNS Cancer7.720.019
Melanoma
LOX IMVIMelanoma7.660.022
MALME-3MMelanoma7.720.019
M14Melanoma7.700.020
SK-MEL-2Melanoma7.700.020
SK-MEL-28Melanoma7.720.019
SK-MEL-5Melanoma7.700.020
UACC-257Melanoma7.700.020
UACC-62Melanoma7.720.019
Ovarian Cancer
IGROV1Ovarian Cancer7.720.019
OVCAR-3Ovarian Cancer7.740.018
OVCAR-4Ovarian Cancer7.720.019
OVCAR-5Ovarian Cancer7.700.020
OVCAR-8Ovarian Cancer7.720.019
SK-OV-3Ovarian Cancer7.570.027
Renal Cancer
786-0Renal Cancer7.750.018
A498Renal Cancer7.720.019
ACHNRenal Cancer7.740.018
CAKI-1Renal Cancer7.720.019
RXF 393Renal Cancer7.680.021
SN12CRenal Cancer7.740.018
TK-10Renal Cancer7.720.019
UO-31Renal Cancer7.720.019
Prostate Cancer
PC-3Prostate Cancer7.720.019
DU-145Prostate Cancer7.720.019
Breast Cancer
MCF7Breast Cancer7.750.018
MDA-MB-231/ATCCBreast Cancer7.720.019
HS 578TBreast Cancer7.700.020
BT-549Breast Cancer7.720.019
T-47DBreast Cancer7.780.017
MDA-MB-468Breast Cancer7.700.020

Experimental Protocols

The determination of the GI50 values in the NCI-60 screen follows a standardized protocol to ensure reproducibility and comparability of the data.

Cell Preparation and Seeding:

  • Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Cells are seeded into 96-well microtiter plates at their predetermined optimal density and incubated for 24 hours to allow for attachment and recovery.

Compound Treatment:

  • This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • A series of five 10-fold dilutions are prepared from the stock solution.

  • The diluted compound is added to the wells containing the cells, and the plates are incubated for an additional 48 hours.

Endpoint Measurement (Sulforhodamine B Assay):

  • After the incubation period, the cells are fixed in situ by the addition of cold trichloroacetic acid (TCA).

  • The fixed cells are washed and then stained with a 0.4% (w/v) solution of sulforhodamine B (SRB) in 1% acetic acid.

  • Unbound dye is removed by washing with 1% acetic acid.

  • The protein-bound dye is solubilized with 10 mM Tris base solution.

  • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

Data Analysis: The absorbance values are used to calculate the percentage of growth inhibition at each drug concentration. The GI50 value, the concentration at which the cell growth is inhibited by 50% relative to the untreated control, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for determining IC50 values.

Piritrexim_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synth Purine & Thymidylate Synthesis for DNA Replication THF->DNA_Synth DHFR->THF This compound This compound This compound->DHFR

This compound inhibits Dihydrofolate Reductase (DHFR).

IC50_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells into 96-well Plates cell_culture->cell_seeding drug_add 4. Add Drug to Cells drug_prep 3. Prepare this compound Dilutions drug_prep->drug_add incubation 5. Incubate for 48h srb_assay 6. Perform SRB Assay incubation->srb_assay data_analysis 7. Analyze Data & Calculate IC50 srb_assay->data_analysis

General workflow for IC50 determination.

Piritrexim: A Comparative Analysis of its Effects on Normal Versus Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Piritrexim, a lipophilic antifolate drug, focusing on its differential effects on normal and cancerous cell lines. This compound's mechanism of action centers on the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and amino acids, and thus for cellular proliferation.[1][2] This document synthesizes available preclinical information to support research and drug development efforts.

Comparative Efficacy: this compound's Cytotoxicity Profile

The therapeutic efficacy of a chemotherapeutic agent is often determined by its selectivity—its ability to exert potent cytotoxic effects on cancer cells while minimizing damage to healthy, normal cells. This selectivity is quantitatively expressed by the therapeutic index (TI), calculated as the ratio of the IC50 (the concentration of a drug that inhibits 50% of cell growth) in normal cells to that in cancer cells. A higher TI value indicates greater selectivity for cancer cells.

While direct, side-by-side comparative studies of this compound on a wide array of normal and cancer cell lines are not extensively available in publicly accessible literature, the principle of its action relies on the higher proliferation rate of cancer cells, which makes them more susceptible to the effects of DHFR inhibition.

Cell Line TypeCell LineThis compound IC50 (nM)Therapeutic Index (TI)
Cancer Human Lymphoid (e.g., CCRF-CEM)10100
Normal Normal Human Fibroblasts (e.g., WI-38)1000-

This illustrative data suggests that this compound is 100-fold more potent against the rapidly dividing lymphoid cancer cells than against the slower-growing normal fibroblasts.

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] By binding to DHFR, this compound prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are necessary building blocks for DNA and RNA synthesis. The depletion of THF ultimately leads to the inhibition of DNA synthesis and cell death, a process that disproportionately affects rapidly proliferating cancer cells.

DHFR_Inhibition_Pathway Signaling Pathway of this compound Action This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Reduction DHF Dihydrofolate (DHF) DHF->DHFR Thymidylate_Synthase Thymidylate Synthase THF->Thymidylate_Synthase Purine_Synthesis Purine Synthesis THF->Purine_Synthesis dTMP dTMP Thymidylate_Synthase->dTMP DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis dUMP dUMP dUMP->Thymidylate_Synthase dTMP->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to

This compound's inhibition of DHFR blocks DNA synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comparative study of this compound.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines (e.g., CCRF-CEM [lymphoblastic leukemia], MCF-7 [breast adenocarcinoma]) and normal human cell lines (e.g., WI-38 [lung fibroblast], HaCaT [keratinocytes]) would be used.

  • Culture Medium: Cells would be cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) of this compound would be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 100 µM). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability versus the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow General Workflow for IC50 Determination Start Start Seed_Cells Seed Normal & Cancer Cells in 96-well Plates Start->Seed_Cells Incubate_24h Incubate for 24h (Adherence) Seed_Cells->Incubate_24h Treat_this compound Treat with Serial Dilutions of this compound Incubate_24h->Treat_this compound Incubate_72h Incubate for 72h (Drug Exposure) Treat_this compound->Incubate_72h MTT_Assay Perform MTT Assay Incubate_72h->MTT_Assay Measure_Absorbance Measure Absorbance (570 nm) MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Values & Therapeutic Index Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

A typical experimental workflow for assessing cytotoxicity.

Conclusion

References

Safety Operating Guide

Navigating the Final Frontier: A Step-by-Step Guide to the Proper Disposal of Piritrexim

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

Core Principles of Piritrexim Disposal

Due to its cytotoxic potential, all this compound waste, including pure compounds, solutions, contaminated labware, and personal protective equipment (PPE), must be segregated from non-hazardous waste streams.[4][5] The primary disposal method for antineoplastic agents is high-temperature incineration to ensure complete destruction of the active pharmaceutical ingredient.[7]

Quantitative Data Summary for this compound Disposal

The following table summarizes the essential data for the proper disposal of this compound, based on guidelines for hazardous pharmaceutical waste.

ParameterGuidelineRationale
Waste Classification Hazardous Pharmaceutical Waste / Antineoplastic WasteThis compound is an anticancer agent and a DHFR inhibitor, warranting its classification as hazardous.[1][2][3]
EPA Hazardous Waste Code (Anticipated) P- or U-listed waste (if unused) or characteristic hazardous wasteWhile not specifically listed, many chemotherapy drugs are designated as P or U-listed hazardous wastes.[8][9]
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the cytotoxic compound.[7]
Waste Container Type Leak-proof, puncture-resistant, with a secure lid, clearly labeled as "Hazardous Waste" and "Antineoplastic Waste".To prevent leakage and exposure during storage and transport.[5][7]
Waste Container Color Black (for bulk pharmaceutical waste) or Yellow (for trace chemotherapy waste)Color-coding aids in proper segregation and handling of hazardous waste.[4][5]

Step-by-Step Disposal Protocol for this compound

Adherence to the following procedural steps is mandatory for the safe disposal of this compound.

Step 1: Waste Identification and Segregation

  • Identify all this compound waste streams: This includes unused or expired this compound, solutions containing this compound, contaminated materials (e.g., vials, syringes, pipette tips, gloves, gowns, and absorbent pads), and spill cleanup materials.

  • Segregate this compound waste at the point of generation. Use designated hazardous waste containers. Do not mix this compound waste with non-hazardous laboratory waste or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

Step 2: Containerization

  • Bulk this compound Waste: Place unused or expired this compound and concentrated solutions in a designated black hazardous waste container.[4] The container must be robust, leak-proof, and have a tightly sealing lid.

  • Trace this compound Waste: Dispose of items with residual contamination, such as empty vials, contaminated PPE, and labware, in a designated yellow chemotherapy waste container.[5]

  • Sharps: Any sharps contaminated with this compound (e.g., needles and syringes) must be placed in a puncture-resistant sharps container specifically designated for chemotherapy waste.[7]

Step 3: Labeling

  • Clearly label all waste containers. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The hazard characteristics (e.g., "Toxic," "Antineoplastic")

    • The accumulation start date

    • The name and contact information of the generating laboratory or researcher.

Step 4: Storage

  • Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA).

  • Ensure the storage area is well-ventilated and away from general laboratory traffic.

  • Do not exceed the allowable accumulation time limits for hazardous waste as per institutional and regulatory guidelines.

Step 5: Final Disposal

  • Arrange for collection by a licensed hazardous waste disposal contractor. Contact your institution's EHS department to schedule a pickup.

  • Ensure proper documentation. A hazardous waste manifest will be required for transportation and disposal, tracking the waste from the point of generation to its final destination.

Mandatory Visualizations

To further clarify the procedural and biological aspects of handling this compound, the following diagrams are provided.

Piritrexim_Disposal_Workflow This compound Disposal Workflow A Generation of this compound Waste (Unused chemical, contaminated labware, PPE) B Segregate at Point of Generation A->B C Bulk Waste (>3% residual) B->C D Trace Waste (<3% residual) B->D E Place in Black Hazardous Waste Container C->E F Place in Yellow Chemotherapy Waste Container D->F G Label Container Correctly ('Hazardous Waste', 'this compound') E->G F->G H Store in Secure Satellite Accumulation Area G->H I Arrange for Licensed Hazardous Waste Disposal H->I J High-Temperature Incineration I->J

Caption: A logical workflow for the proper disposal of this compound.

DHFR_Inhibition_Pathway Mechanism of Action: this compound as a DHFR Inhibitor cluster_0 Folate Metabolism cluster_1 Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) dTMP Thymidylate (dTMP) THF->dTMP Purines Purines THF->Purines DHFR->THF Product DNA_inhibition Inhibition of DNA Synthesis DHFR->DNA_inhibition DNA DNA Synthesis dTMP->DNA Purines->DNA Cell_Division Cell Division DNA->Cell_Division Leads to This compound This compound This compound->DHFR Inhibition DNA_inhibition->Cell_Division

References

Safeguarding Your Research: A Comprehensive Guide to Handling Piritrexim

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and disposal plans for researchers, scientists, and drug development professionals working with Piritrexim.

This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent dihydrofolate reductase (DHFR) inhibitor used in cancer research.[1] Adherence to these procedures is paramount to ensure personal safety and minimize environmental contamination.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to prevent exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

PPE CategoryItemSpecifications and Standards
Hand Protection Double Gloving with Chemotherapy-Rated GlovesInner and outer gloves should be powder-free and tested to ASTM D6978 standard. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.
Body Protection Disposable, Back-Closing GownMade of a low-lint, non-absorbent material (e.g., polyethylene-coated polypropylene). Gowns should have long sleeves with tight-fitting elastic or knit cuffs. Change gowns every 2-3 hours or immediately after a spill or splash.[4]
Eye and Face Protection Safety Goggles and Face ShieldUse safety goggles that provide a seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing or aerosol generation. Must conform to EN166 (EU) or NIOSH (US) standards.[2]
Respiratory Protection NIOSH-Approved RespiratorA fit-tested N95 or higher respirator is required for handling powders or when there is a potential for aerosol generation.[5] All handling of solid or volatile forms should ideally be conducted in a certified chemical fume hood or biological safety cabinet.[2]
Foot Protection Shoe CoversDisposable, non-slip shoe covers should be worn and removed before exiting the handling area.

Operational and Handling Plan

Engineering Controls:

  • Ventilation: All procedures involving this compound powder or solutions should be performed in a certified chemical fume hood, biological safety cabinet (Class II, Type B2 or C), or compounding aseptic containment isolator (CACI).

  • Closed System Drug-Transfer Devices (CSTDs): The use of CSTDs is recommended to minimize exposure during drug preparation and administration.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is available and has been inspected for integrity. The work area should be clean, free of clutter, and covered with a disposable, absorbent, plastic-backed liner.

  • Handling:

    • Wear the full complement of recommended PPE.

    • When weighing this compound powder, do so in a containment enclosure to prevent aerosolization.

    • For reconstitution, use techniques that minimize aerosol generation, such as slowly injecting diluent down the side of the vial and allowing it to dissolve without shaking.

  • Decontamination: After each use, decontaminate all work surfaces with a suitable agent (e.g., 70% isopropyl alcohol followed by a disinfecting agent). All disposable materials used in the handling process should be considered contaminated waste.

  • Hand Hygiene: Wash hands thoroughly with soap and water before donning and after doffing PPE. Do not rely solely on hand sanitizer.[6]

Spill Management

In the event of a this compound spill, immediate and appropriate action is critical to contain the contamination and prevent exposure.

Spill ScenarioImmediate Action
Small Spill (Powder <5g or Liquid <5mL) 1. Alert personnel in the immediate area. 2. Don appropriate PPE, including a respirator. 3. Gently cover the spill with absorbent pads. 4. For powders, carefully dampen the absorbent material before placing it over the spill to avoid aerosolization. 5. Clean the area from the outer edge towards the center. 6. Place all contaminated materials in a designated hazardous waste container. 7. Decontaminate the spill area with a suitable cleaning agent.
Large Spill (Powder >5g or Liquid >5mL) 1. Evacuate the area immediately and restrict access. 2. Alert the institutional safety officer or emergency response team. 3. Ensure the area is well-ventilated, if safe to do so. 4. Only trained personnel with appropriate PPE, including a higher level of respiratory protection (e.g., PAPR), should manage the cleanup.

Disposal Plan

Proper disposal of this compound waste is essential to protect personnel and the environment. All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous pharmaceutical waste in accordance with federal, state, and local regulations. Do not discard in regular trash or down the drain.
Contaminated PPE (Gloves, Gowns, Shoe Covers) Place in a designated, labeled, and sealed hazardous waste container (e.g., a yellow chemotherapy waste bag) immediately after removal.[7]
Sharps (Needles, Syringes, Vials) Dispose of in a puncture-resistant, leak-proof sharps container specifically designated for chemotherapy waste.[7]
Other Contaminated Materials (Bench liners, wipes) Place in a designated hazardous waste container.

All hazardous waste must be collected and disposed of by a licensed hazardous waste management company.[8]

Below is a logical workflow for the safe handling of this compound, from preparation to disposal.

Piritrexim_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Clean, Line Surface) prep_ppe->prep_area weigh Weigh Powder prep_area->weigh reconstitute Reconstitute Solution weigh->reconstitute spill Spill? reconstitute->spill decontaminate Decontaminate Surfaces doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands dispose_sharps Dispose of Sharps wash_hands->dispose_sharps dispose_ppe Dispose of Contaminated PPE dispose_sharps->dispose_ppe dispose_drug Dispose of Unused Drug dispose_ppe->dispose_drug end_node End dispose_drug->end_node start Start start->prep_ppe spill->decontaminate No manage_spill Execute Spill Management Protocol spill->manage_spill Yes manage_spill->decontaminate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.